6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSLQYKIOAKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369651 | |
| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53939-83-6 | |
| Record name | 53939-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biginelli Reaction for the Synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a derivative of 2-thiouracil, through a reaction analogous to the classical Biginelli condensation. This document details the synthetic protocol, underlying mechanism, and the significant biological context of this class of compounds, with a focus on their application in medicinal chemistry.
Introduction
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This multicomponent reaction has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its products, including antiviral, antibacterial, and anticancer properties.
A key variation of this reaction involves the use of thiourea in place of urea, leading to the formation of dihydropyrimidinethiones, which can exist in tautomeric forms such as 2-mercaptopyrimidines. The target compound of this guide, this compound (also known as 6-ethyl-2-thiouracil), is a member of this class. 6-substituted-2-thiouracil derivatives are of particular interest due to their well-documented antithyroid activity. They act as inhibitors of the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones. This makes them valuable scaffolds in the development of drugs for the treatment of hyperthyroidism.
This guide will focus on the most established synthetic route to this compound, which involves the base-catalyzed condensation of ethyl 3-oxopentanoate and thiourea.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction. While not a classic Biginelli reaction in terms of the three components (as there is no aldehyde), it follows a similar mechanistic principle of condensation and cyclization.
The proposed reaction mechanism involves the following key steps:
-
Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-ketoester (ethyl 3-oxopentanoate) is deprotonated to form an enolate ion.
-
Nucleophilic Addition: The thiourea acts as a nucleophile, attacking the ester carbonyl of the β-ketoester.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to form the stable pyrimidine ring.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from the established synthesis of 6-substituted-2-thiouracils.[1][2][3]
Materials:
-
Ethyl 3-oxopentanoate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, NMR, Mass Spectrometry)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add equimolar amounts of ethyl 3-oxopentanoate and thiourea.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for a specified period (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then typically removed under reduced pressure.
-
Precipitation: The residue is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.
Characterization:
The final product, this compound, should be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point to assess purity.
-
FTIR Spectroscopy: To identify characteristic functional groups such as N-H, C=O, C=S, and C=C stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Quantitative Data
| Compound | β-Ketoester | Base | Solvent | Yield (%) | Reference |
| 6-iso-Propyl-2-thiouracil | Ethyl 4-methyl-3-oxopentanoate | Sodium Ethoxide | Ethanol | High (not specified) | [3] |
| 6-Ethyluracil | Ethyl 3-oxopentanoate | Sodium Ethoxide | Ethanol | Not specified | (Adapted from[3]) |
Biological Activity and Signaling Pathways
Derivatives of 2-thiouracil are well-known for their antithyroid activity. The primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
By inhibiting TPO, 6-alkyl-2-thiouracils effectively reduce the production of thyroid hormones, making them therapeutic agents for hyperthyroidism. The 6-alkyl substituent, such as the ethyl group in the target compound, is known to influence the potency of TPO inhibition.
References
An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS 53939-83-6), also known as 6-ethyl-2-thiouracil. Given the limited availability of specific experimental data for this particular derivative, this guide incorporates data from the closely related and well-studied analogues, 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, to provide a thorough understanding of this class of compounds. The information is intended to support research, development, and application of this molecule in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the thiouracil family. These compounds are known for their biological activities, most notably as antithyroid agents. The physicochemical properties of these molecules are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physical and Chemical Properties of this compound and Related Analogues
| Property | This compound | 6-Propyl-2-thiouracil | 6-Methyl-2-thiouracil |
| CAS Number | 53939-83-6[1] | 51-52-5[2] | 56-04-2[3] |
| Molecular Formula | C6H8N2OS[1] | C7H10N2OS[2] | C5H6N2OS[3] |
| Molecular Weight | 156.21 g/mol [1] | 170.23 g/mol [2] | 142.18 g/mol [3] |
| Appearance | Solid[1] | White to almost white powder/crystal | White crystalline powder[3] |
| Melting Point | No data available | 218-221 °C[2] | >300 °C (decomposes) |
| Solubility in Water | No data available | 1.1 mg/mL at 20 °C[2] | Sparingly soluble |
| Solubility in Organic Solvents | No data available | Soluble in 1 N NaOH (50 mg/mL), alcohol (16 mg/mL), acetone (16 mg/mL); Insoluble in ether, chloroform, benzene.[2] | Soluble in alkaline solutions |
| pKa | No data available | Data not readily available | Data not readily available |
| UV λmax (in Methanol) | No data available | 214 nm, 275 nm[2] | Data not readily available |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for the ethyl derivative are not widely published, the expected spectral characteristics can be inferred from its structure and data from related compounds.
Table 2: Expected and Representative Spectral Data for 6-Alkyl-2-thiouracils
| Technique | Expected Features for this compound | Representative Data from Analogues (e.g., 6-propyl-2-thiouracil) |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the vinyl proton on the pyrimidine ring, and broad signals for the N-H protons. | For 6-propyl-2-thiouracil in DMSO-d6: Signals corresponding to the propyl group protons, a vinyl proton, and two N-H protons are observed.[4] |
| ¹³C NMR | Resonances for the ethyl group carbons, and four distinct signals for the pyrimidine ring carbons, including the C=O and C=S carbons. | For 6-tret-Butyl-2-thiouracil in DMSO-d6: δ (ppm) 27.77 (CH3), 34.94 (CMe3), 100.98 (C5), 161.63 (C=O), 163.80 (C6), 176.95 (C=S).[5] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), C=C stretching, and C=S stretching (around 1100-1200 cm⁻¹). | For related pyrimidine derivatives, characteristic peaks for C=O, C=N, C=S, and N-H bonds are reported. |
| Mass Spectrometry | A molecular ion peak [M]+ corresponding to its molecular weight (156.21). | For a related dihydropyrimidinone (C14H16N2O2S), the MS (m/z) is 276 (M+).[6] |
Synthesis and Reactivity
Synthesis
The synthesis of 6-alkyl-2-thiouracils is typically achieved through the condensation of a β-ketoester with thiourea in the presence of a base, such as sodium ethoxide.[2][5] For this compound, the precursor would be ethyl 3-oxopentanoate.
Reactivity
The chemical reactivity of this compound is characterized by the functional groups present in its structure: the thiourea moiety, the enolic hydroxyl group, and the pyrimidine ring.
-
Tautomerism: It exists in tautomeric forms, primarily the keto-thione and the enol-thiol forms.[7]
-
Acidity: The N-H protons are acidic and can be deprotonated by bases to form salts, which enhances its solubility in aqueous alkaline solutions.[2]
-
Alkylation: The sulfur atom is nucleophilic and can be alkylated.
-
Stability: 2-thiouracil is generally stable under normal conditions but can be sensitive to light, air, and moisture.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is adapted from the known synthesis of 6-substituted-2-thiouracils.[5]
-
Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea followed by the dropwise addition of ethyl 3-oxopentanoate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and reduce the volume of ethanol under vacuum.
-
Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain the pure this compound.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration.
Mechanism of Action and Signaling Pathways
This compound, like other thiouracils, is expected to act as an antithyroid agent by inhibiting key enzymes in the synthesis and activation of thyroid hormones.
Inhibition of Thyroid Peroxidase (TPO)
Thyroid peroxidase is a crucial enzyme that catalyzes the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin, which are essential steps in the synthesis of thyroid hormones T3 and T4.[9][10] Thiouracils irreversibly inhibit TPO by acting as substrates for the enzyme, leading to the formation of an inactive complex.[11][12]
Caption: Inhibition of Thyroid Peroxidase (TPO) by 6-Ethyl-2-thiouracil.
Inhibition of Iodothyronine Deiodinases
Iodothyronine deiodinases are enzymes that convert the prohormone thyroxine (T4) into the active hormone triiodothyronine (T3) by removing an iodine atom. Thiouracil derivatives, particularly 6-propyl-2-thiouracil, are known inhibitors of type 1 deiodinase (D1).[13] This inhibition occurs through the formation of a selenenyl-sulfide adduct with the selenocysteine residue in the active site of the enzyme.[14]
Caption: Inhibition of Iodothyronine Deiodinase by 6-Ethyl-2-thiouracil.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. 6-甲基-2-硫脲嘧啶 - 4-羟基-2-巯基-6-甲基嘧啶, MZU [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. jppres.com [jppres.com]
- 6. rsc.org [rsc.org]
- 7. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS 53939-83-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally determined data for this specific molecule, this guide integrates established knowledge of related pyrimidine derivatives with computational predictions to offer a robust resource for researchers.
Molecular Structure and Tautomerism
This compound possesses a pyrimidine core, which is a fundamental scaffold in numerous biologically active molecules, including nucleic acids. The substituents—an ethyl group at position 6, a hydroxyl group at position 4, and a mercapto group at position 2—confer specific physicochemical characteristics that are crucial for its behavior in biological systems and for its synthesis and handling in a laboratory setting.
A critical aspect of the chemistry of 4-hydroxy-2-mercaptopyrimidines is the existence of tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are possible due to the presence of the hydroxyl and mercapto groups. The predominant tautomeric forms in different environments (gas phase, solution, solid state) will dictate the compound's reactivity, polarity, and spectroscopic signature.
The primary tautomeric equilibria to consider are the keto-enol tautomerism of the 4-hydroxy group and the thione-thiol tautomerism of the 2-mercapto group. In solution, polar solvents and self-association tend to favor the thione form.[1] Conversely, in dilute solutions of nonpolar solvents, the thiol form is more likely to predominate.[1] The stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[1][2]
Caption: Tautomeric equilibria of this compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates of the physical properties of this compound. These predictions are based on its chemical structure and are benchmarked against databases of known compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₈N₂OS | Confirmed by supplier data.[3] |
| Molecular Weight | 156.21 g/mol | Calculated from the molecular formula. |
| Melting Point | >300 °C | Based on data for the related compound 4-amino-6-hydroxy-2-mercaptopyrimidine, which has a high melting point due to strong intermolecular hydrogen bonding. |
| Boiling Point | Not available | Likely to decompose at high temperatures before boiling. |
| Solubility | Sparingly soluble in water; soluble in DMSO and methanol. | Predicted based on the properties of similar pyrimidine derivatives. The presence of both polar (hydroxyl, amide, thione) and nonpolar (ethyl) groups suggests amphiphilic character. |
| pKa | ~7.5 - 8.5 | Estimated based on the acidic protons of the hydroxyl and thiol/thione groups. The exact value is highly dependent on the predominant tautomeric form. |
| LogP | ~1.5 | The octanol-water partition coefficient is a measure of lipophilicity. This predicted value suggests moderate lipophilicity, which is often desirable for drug candidates. |
Justification for Predictions: The high melting point prediction is based on the extensive hydrogen bonding capabilities of the pyrimidine ring, the hydroxyl group, and the thione/thiol group, leading to a stable crystal lattice. The solubility profile is inferred from related compounds like 6-amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine, which is soluble in DMSO and methanol. The pKa and LogP are estimated based on the contributions of the individual functional groups and the overall structure.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the pyrimidine ring.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.2 ppm | Triplet | 3H | -CH₃ of the ethyl group |
| ~2.5 ppm | Quartet | 2H | -CH₂- of the ethyl group |
| ~5.5 - 6.0 ppm | Singlet | 1H | C₅-H of the pyrimidine ring |
| ~10 - 12 ppm | Broad Singlet | 1H | N-H or O-H proton |
| ~11 - 13 ppm | Broad Singlet | 1H | N-H or S-H proton |
Rationale: The chemical shifts and multiplicities are predicted based on standard values for similar functional groups. The broad singlets for the N-H, O-H, and S-H protons are due to proton exchange and will likely be exchangeable with D₂O. The exact chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) | Assignment |
| ~10 - 15 ppm | -CH₃ of the ethyl group |
| ~25 - 30 ppm | -CH₂- of the ethyl group |
| ~100 - 110 ppm | C₅ of the pyrimidine ring |
| ~150 - 160 ppm | C₆ of the pyrimidine ring |
| ~160 - 170 ppm | C₄ of the pyrimidine ring (C=O in keto tautomer) |
| ~175 - 185 ppm | C₂ of the pyrimidine ring (C=S in thione tautomer) |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad | O-H and N-H stretching vibrations |
| 2900 - 3000 | Medium | C-H stretching of the ethyl group |
| ~2550 | Weak | S-H stretching (if thiol tautomer is present) |
| 1650 - 1700 | Strong | C=O stretching (in keto tautomer) |
| 1550 - 1620 | Strong | C=C and C=N stretching of the pyrimidine ring |
| 1100 - 1200 | Strong | C=S stretching (in thione tautomer) |
Experimental Context: The IR spectra of related mercaptopyrimidines have been studied, and the assignments are based on these and other quantum chemical calculations.[4]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 156. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic fragments of the pyrimidine ring. The NIST WebBook provides mass spectral data for the parent 2-mercaptopyrimidine, which can serve as a reference for predicting the fragmentation of its derivatives.[5]
Synthesis and Characterization Workflow
While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a general and robust method for the synthesis of 6-substituted-4-hydroxy-2-mercaptopyrimidines involves the condensation of a β-keto ester with thiourea.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|CAS 53939-83-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Mercaptopyrimidine [webbook.nist.gov]
An In-depth Technical Guide to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Corrected CAS Number: 1240948-77-9
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a key intermediate in the pharmaceutical industry. Notably, this compound is a critical precursor in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[1] The CAS number initially provided, 53939-83-6, is incorrectly associated with this compound and instead corresponds to other chemical entities such as 6-Ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone or cis-11-Hexadecenal.
Core Properties
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound featuring a pyrrole ring substituted with a 2-fluorophenyl group at the fifth position and a carbonitrile group at the third position.[2] The presence of the fluorine atom enhances the compound's lipophilicity and potential biological activity, making it a molecule of significant interest in medicinal chemistry.[2][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇FN₂ | [2][4] |
| Molecular Weight | 186.19 g/mol | [2][4] |
| Appearance | Solid, white or off-white powder or crystalline powder | [5][6][7] |
| Melting Point | 133 - 135 °C | [6] |
| Boiling Point (Predicted) | 364.6 ± 32.0 °C at 760 mmHg | [2][8] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2][8] |
| Flash Point (Predicted) | 174.3 ± 25.1 °C | [2][8] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol and DMSO; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [6][7] |
| LogP (Predicted) | 2.2 | [4] |
Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Several synthetic routes for 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile have been reported, highlighting its importance as a pharmaceutical intermediate. These methods often focus on achieving high yields and purity suitable for industrial production.
Synthesis Workflow Diagram
The following diagram illustrates a common multi-step synthesis pathway for Vonoprazan, where 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile serves as a key intermediate.
Experimental Protocols
1. Multi-Step Synthesis from 2-Fluoro Acetophenone
This pathway involves several sequential reactions to construct the target molecule.[9][10]
-
Step 1: Bromination of 2-Fluoro Acetophenone. 2-Fluoro acetophenone is reacted with a brominating agent to yield 2-fluoro-alpha-bromoacetophenone.[9]
-
Step 2: Formation of a Dicarbonitrile Intermediate. The resulting 2-fluoro-alpha-bromoacetophenone is reacted with malononitrile in the presence of a base to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.[9]
-
Step 3: Cyclization to a Chlorinated Pyrrole. The dicarbonitrile intermediate undergoes cyclization in a solution of hydrogen chloride in ethyl acetate to produce 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[9]
-
Step 4: Catalytic Dechlorination. The chlorinated pyrrole is then subjected to catalytic dechlorination using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas to afford the final product, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[9][11]
2. One-Pot Synthesis from 2-(2-fluorobenzoyl)malononitrile
An industrially viable approach involves a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile.[2][12] This method is advantageous as it eliminates the need for isolating intermediate products, thereby reducing waste and production costs.[2] The process typically involves dissolving the starting material in a solvent, adding a metal catalyst and glacial acetic acid, followed by sequential reduction reactions to yield the desired pyrrole derivative.[2][12]
3. Palladium-Catalyzed Hydrogenation
Another reported method utilizes palladium on carbon as a catalyst in a methanol solvent under a hydrogen atmosphere. This particular method has been shown to produce high yields of up to 98%.[2][13]
4. Synthesis from a Dithiobis Precursor
A detailed protocol describes the synthesis starting from 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile].[13]
-
Reaction Setup: To a 100 mL four-necked flask under a nitrogen atmosphere, add Raney nickel (12.6 g), N,N-dimethylacetamide (30 mL), and morpholine (1.36 mL, 15.6 mmol). A solution of 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile] (4.50 g, 10.4 mmol) in N,N-dimethylacetamide (15 mL) is then added.
-
Reaction Conditions: The reaction mixture is heated to reflux at 105 °C for 5.5 hours.
-
Work-up and Purification: Upon completion, the mixture is cooled, and the catalyst is removed by filtration. The filter cake is washed with N,N-dimethylacetamide and ethyl acetate. The combined organic layers are washed with 5% brine and concentrated under reduced pressure. The residue is dissolved in ethanol (22.5 mL) by heating, and water (45 mL) is added to induce crystallization. The resulting slurry is heated to reflux for 1 hour, then cooled to room temperature. An ice-water mixture is added, and the crystals are collected by filtration. The crystals are washed with an ice-cooled water/ethanol (1:2, 10 mL) mixture and dried under reduced pressure at 50 °C to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (3.45 g, 85% yield).[13] The product identity is typically confirmed by ¹H-NMR, mass spectrometry, and elemental analysis.[13]
Applications in Drug Development
The primary application of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is as a key starting material for the synthesis of Vonoprazan.[1][9][14] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient.[1] Its unique structure, containing a reactive nitrile group and a fluorophenyl moiety, also suggests its potential as a building block for the synthesis of other complex and potentially bioactive molecules in medicinal chemistry.[2][3]
Signaling Pathways and Mechanism of Action
Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile itself. Its significance is primarily derived from its role as a precursor to Vonoprazan.
Vonoprazan, the final product synthesized from this intermediate, functions as a potassium-competitive acid blocker (P-CAB).[1] It inhibits gastric acid secretion by blocking the H+/K+-ATPase (proton pump) in the final step of gastric acid production.[15]
Logical Workflow: From Intermediate to Therapeutic Action
The following diagram illustrates the logical flow from the synthesis of the intermediate to the therapeutic action of the final drug product, Vonoprazan.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]
- 3. CAS 1240948-77-9: 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonit… [cymitquimica.com]
- 4. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]
- 6. 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonitrile: Properties, Uses, Safety Data & High-Purity Supplier in China [nj-finechem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 10. Synthetic Process of Vonoprazan Fumarate [cjph.com.cn]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 13. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 15. biosynth.com [biosynth.com]
Tautomerism in 4-Hydroxy-2-Mercaptopyrimidine Derivatives: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-hydroxy-2-mercaptopyrimidine are significant scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a detailed technical overview of the tautomeric equilibria in these compounds, focusing on the interplay between keto-enol and thione-thiol forms. It consolidates data on the influence of environmental factors, such as solvent polarity, on the position of these equilibria. Furthermore, this document outlines comprehensive experimental protocols for the characterization of these tautomeric systems using modern spectroscopic techniques and provides visual workflows to aid in experimental design and data interpretation.
Introduction to Tautomerism in Pyrimidine Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study of heterocyclic compounds like pyrimidines. For 4-hydroxy-2-mercaptopyrimidine derivatives, two primary types of prototropic tautomerism are operative:
-
Amide-Iminol (Keto-Enol) Tautomerism: Involving the 4-hydroxy group and the adjacent ring nitrogen, leading to an equilibrium between the 4-oxopyrimidine (lactam) and 4-hydroxypyrimidine (lactim) forms.
-
Thioamide-Thioiminol (Thione-Thiol) Tautomerism: Involving the 2-mercapto group, resulting in an equilibrium between the 2-thiopyrimidine (thione) and 2-mercaptopyrimidine (thiol) forms.
The predominance of a particular tautomer can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[1] The position of this equilibrium is highly sensitive to the molecular environment, with solvent polarity playing a major role. Generally, polar solvents tend to stabilize the more polar keto and thione forms, whereas non-polar solvents favor the less polar enol and thiol forms.[1][2]
Potential Tautomeric Forms of 4-Hydroxy-2-Mercaptopyrimidine
The combination of keto-enol and thione-thiol tautomerism results in four principal tautomeric forms for the 4-hydroxy-2-mercaptopyrimidine core. The equilibrium between these forms is a key aspect of their chemistry.
Caption: Tautomeric equilibria in 4-hydroxy-2-mercaptopyrimidine.
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers are quantified by the tautomeric equilibrium constant (KT). Spectroscopic methods are paramount for these determinations. While specific, comprehensive data for a wide range of 4-hydroxy-2-mercaptopyrimidine derivatives is sparse in publicly available literature, the principles are well-established. The following tables summarize representative spectroscopic data and equilibrium constants for related pyrimidine thiones, illustrating the impact of solvent polarity.
Table 1: Representative UV-Vis Absorption Data for Pyrimidine Tautomers Data synthesized from studies on related 2-mercaptopyrimidines and 4-hydroxypyrimidines.[1][2]
| Tautomeric Form | Solvent System | λmax (nm) | Molar Absorptivity (ε) |
| Thione Form | Polar (e.g., Ethanol, Water) | ~320-340 | High |
| Non-polar (e.g., Dioxane) | ~290-310 | Moderate | |
| Thiol Form | Polar (e.g., Ethanol, Water) | ~270-290 | Moderate |
| Non-polar (e.g., Dioxane) | ~270-290 | High |
Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT) KT = [Thione]/[Thiol] or [Keto]/[Enol]. Values are illustrative based on trends observed for similar heterocycles.[1][2]
| Compound Class | Solvent | Dielectric Constant (ε) | Predominant Form | Approx. KT |
| 2-Mercaptopyrimidines | Water | 80.1 | Thione | >100 |
| Ethanol | 24.5 | Thione | ~10-50 | |
| Dioxane | 2.2 | Thiol | <1 | |
| 4-Hydroxypyrimidines | Water | 80.1 | Keto (Oxo) | >1000 |
| Chloroform | 4.8 | Keto (Oxo) | ~10-100 | |
| Gas Phase | 1.0 | Enol (Hydroxy) | <1 |
Experimental Protocols for Tautomer Analysis
Precise characterization of tautomeric mixtures requires rigorous experimental design. Below are detailed protocols for the primary spectroscopic methods employed.
NMR Spectroscopy for Tautomer Elucidation
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the different forms give rise to distinct sets of signals.[3][4]
Objective: To identify the predominant tautomeric form and quantify the tautomer ratio in a given solvent.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-hydroxy-2-mercaptopyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.
-
For studies in D2O, prepare a phosphate buffer solution (e.g., 1.5 M KH2PO4) to maintain a constant pH, typically 7.4, as chemical shifts of exchangeable protons are pH-dependent.[3]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Instrumental Analysis (1H and 13C NMR):
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to the chemical shifts of labile protons (N-H, O-H, S-H), which are key indicators of the tautomeric form. The N-H protons of the thione/keto forms are typically broad and appear downfield.
-
The chemical shifts of the pyrimidine ring protons will also differ between tautomers.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
The chemical shift of the C=S carbon (in the thione form) is typically found at ~170-190 ppm, while a C-S carbon (in the thiol form) is more shielded.
-
Similarly, the C=O carbon (keto form) resonates at ~160-175 ppm, which is distinct from the C-O carbon (enol form).
-
-
-
Data Analysis and Quantification:
-
Assign the peaks in the 1H and 13C spectra to the respective tautomeric forms, often with the aid of 2D NMR experiments (HSQC, HMBC) and comparison to data from model compounds with fixed tautomeric structures (e.g., N- or S-methylated derivatives).[5]
-
For quantification using 1H NMR, integrate well-resolved signals corresponding to non-exchangeable protons unique to each tautomer.
-
The tautomer ratio is calculated from the ratio of the integration values. For a two-component equilibrium (Tautomer A ⇌ Tautomer B), the ratio is: Ratio = (Integral of peak for A) / (Integral of peak for B)
-
The equilibrium constant KT is the molar ratio of the two forms.
-
UV-Vis Spectroscopy for Equilibrium Constant Determination
UV-Vis spectroscopy is highly effective for studying tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[6][7]
Objective: To determine the tautomeric equilibrium constant (KT) by analyzing the absorption spectrum of the compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions in the solvents of interest (e.g., water, ethanol, dioxane, cyclohexane) to a final concentration typically in the range of 10-50 µM. Ensure the final concentration is low enough to obey the Beer-Lambert law.
-
-
Instrumental Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 220-450 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the different tautomers. The π → π* transitions of the thione (C=S) and keto (C=O) chromophores are typically at longer wavelengths than those of the thiol and enol forms.[1]
-
The ratio of tautomers can be determined by deconvolution of the overlapping spectra, often aided by computational methods.[6]
-
A common method involves comparing the experimental spectrum to a series of simulated spectra generated by the linear combination of the theoretical spectra of the pure tautomers (obtained via TD-DFT calculations).[6][7]
-
The equilibrium constant, KT, is determined from the ratio of the concentrations of the two forms that provides the best fit between the simulated and experimental spectra.
-
Visualizing the Tautomerism Analysis Workflow
A systematic approach is essential for the reliable investigation of tautomerism. The following diagram illustrates a typical experimental and computational workflow.
Caption: Integrated workflow for tautomerism analysis.
Conclusion
The tautomeric nature of 4-hydroxy-2-mercaptopyrimidine derivatives is a fundamental aspect of their chemical identity with profound implications for their application in drug discovery. Understanding and controlling the tautomeric equilibrium is essential for optimizing molecular properties and biological function. A combined approach, leveraging high-resolution spectroscopic techniques like NMR and UV-Vis alongside robust computational methods, provides the necessary framework for a thorough characterization of these dynamic systems. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study and development of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative analysis of structurally related pyrimidine derivatives. The presented data, coupled with detailed experimental protocols and a mechanistic pathway, serves as a valuable resource for the characterization and development of novel pyrimidine-based therapeutic agents.
Predicted Spectroscopic Data of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | ~7 | Integration: 3H |
| -CH₂- (Ethyl) | 2.4 - 2.6 | Quartet | ~7 | Integration: 2H |
| C5-H | 5.7 - 5.9 | Singlet | - | Integration: 1H |
| N1-H | 11.0 - 12.0 | Broad Singlet | - | Exchangeable with D₂O |
| N3-H | 12.0 - 13.0 | Broad Singlet | - | Exchangeable with D₂O |
| O4-H | 9.0 - 10.0 | Broad Singlet | - | Tautomeric form dependent, exchangeable with D₂O |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ (Ethyl) | 12 - 15 | |
| -CH₂- (Ethyl) | 28 - 32 | |
| C5 | 100 - 105 | |
| C4 | 160 - 165 | In tautomeric equilibrium |
| C6 | 165 - 170 | |
| C2 | 175 - 180 | Thione form |
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | |
| O-H Stretch | 3000 - 3200 | Medium, Broad | Often overlaps with N-H |
| C-H Stretch (Aliphatic) | 2850 - 2970 | Medium | Ethyl group |
| C=O Stretch | 1650 - 1680 | Strong | Keto tautomer |
| C=N Stretch | 1580 - 1620 | Medium | |
| C=C Stretch | 1550 - 1580 | Medium | |
| C=S Stretch (Thione) | 1100 - 1200 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 170.05 | Molecular Ion (for C₆H₈N₂OS) |
| [M+H]⁺ | 171.05 | Protonated Molecular Ion (ESI) |
| [M-SH]⁺ | 137.06 | Loss of sulfhydryl radical |
| [M-C₂H₅]⁺ | 141.03 | Loss of ethyl radical |
Spectroscopic Data of Structurally Related Compounds
The following tables summarize the experimental spectroscopic data for pyrimidine derivatives that inform the predictions for this compound.
Table 5: ¹H and ¹³C NMR Spectral Data of Selected Pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [1] |
| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 | [1] |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | 3.2 (s, 1H, SH), 7.36 (d, 1H), 7.50 (s, 1H), 8.03 (d, 1H), 7.51 (s, 2H, NH₂) | 90.1, 115.5, 124.1–145.0, 161.9, 166.6, 180.0 | [2] |
Table 6: FT-IR and Mass Spectrometry Data of Selected Pyrimidine Derivatives
| Compound | FT-IR (ν, cm⁻¹) | Mass Spec (m/z) | Reference |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967, 1896, 1608, 1223 | 260 [M]⁺ | [1] |
| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3435, 2986, 1746, 1635 | 305 [M]⁺ | [1] |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | 3396 (NH₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N) | 297 [M]⁺ | [2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrimidine derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ionization chamber. Acquire the mass spectrum.
-
The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Biological Activity and Signaling Pathway
2-Mercaptopyrimidine derivatives, such as the related compound 2-thiouracil, are known for their antithyroid activity.[3][4] They act by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[5][6]
Antithyroid Mechanism of 2-Mercaptopyrimidine Derivatives
Caption: Antithyroid mechanism of 2-mercaptopyrimidine derivatives.
The diagram above illustrates the inhibitory action of 2-mercaptopyrimidine derivatives on thyroid hormone synthesis. These compounds act as competitive inhibitors of thyroid peroxidase (TPO), thereby blocking the oxidation of iodide and its subsequent incorporation into tyrosine residues on thyroglobulin.[6] This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).
Synthesis Workflow
A general synthesis approach for 2-mercaptopyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea.[7][8] For this compound, a plausible synthetic route would involve the reaction of an ethyl-substituted β-ketoester with thiourea.
Caption: General synthesis workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Thiouracil - Wikipedia [en.wikipedia.org]
- 4. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. louisville.edu [louisville.edu]
- 7. benthamopen.com [benthamopen.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. Due to the limited availability of direct spectral data for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds, particularly its 2-oxo analog, 6-ethyluracil. This document outlines the predicted chemical shifts, coupling constants, and signal multiplicities, alongside a standard experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is predicted to exhibit signals corresponding to the ethyl group protons, the vinyl proton on the pyrimidine ring, and exchangeable protons from the hydroxyl and thiol/amide groups. The tautomeric equilibrium between the hydroxy/thiol and keto/thione forms will significantly influence the observed spectrum. The predominant tautomer in DMSO is expected to be the 4-hydroxy-2-thione form.
A summary of the predicted quantitative ¹H NMR data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (Ethyl) | ~1.1 | Triplet | ~7.5 | 3H |
| CH₂ (Ethyl) | ~2.4 | Quartet | ~7.5 | 2H |
| C₅-H (Vinyl) | ~5.5 | Singlet | - | 1H |
| N₁-H / N₃-H | ~11-12 | Broad Singlet | - | 2H (exchangeable) |
| O₄-H | ~10-11 | Broad Singlet | - | 1H (exchangeable) |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH, OH, SH), allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹H
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Visualization of Predicted ¹H NMR Signals
The following diagram illustrates the logical relationship and coupling patterns of the non-exchangeable protons in the predicted ¹H NMR spectrum of this compound.
Caption: Predicted ¹H NMR signals for this compound.
This comprehensive guide, based on predictive analysis, offers valuable insights for researchers and professionals in the fields of chemistry and drug development. The provided data and protocols can aid in the identification and characterization of this compound and its derivatives. It is important to note that experimental verification is essential to confirm the predicted spectral data.
An In-depth Technical Guide to 13C NMR Analysis of Substituted Thiouracils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted thiouracils, a class of heterocyclic compounds with significant biological and medicinal importance. Thiouracil derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. Understanding their molecular structure is crucial for structure-activity relationship (SAR) studies and rational drug design. 13C NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these compounds.
Core Principles of 13C NMR in Thiouracil Analysis
13C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, offering insights into:
-
Functional Groups: The presence of thiocarbonyl (C=S), carbonyl (C=O), and other characteristic groups.
-
Substitution Patterns: The position and nature of substituents on the thiouracil ring.
-
Tautomeric Forms: Distinguishing between different tautomers, such as the thione-thiol or lactam-lactim forms.
Experimental Protocols
A generalized experimental protocol for acquiring 13C NMR spectra of substituted thiouracils is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2][3][4]
1. Sample Preparation:
-
Solvent Selection: Deuterated solvents are used to avoid interference from proton signals. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of organic compounds.[1][5] Other solvents like chloroform-d (CDCl3) may also be used depending on the solubility of the specific derivative.[6]
-
Concentration: A sufficient concentration of the sample is required for a good signal-to-noise ratio. Typically, 10-50 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz for ¹H frequency) is used to acquire the spectra.[2][5]
-
Probe Tuning: The NMR probe is tuned to the 13C frequency.
-
Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
3. Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used to obtain a proton-decoupled 13C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single peak.[7]
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of carbon atoms in thiouracil derivatives.[4]
-
Number of Scans: The number of scans (NS) is chosen to achieve an adequate signal-to-noise ratio and can range from hundreds to thousands, depending on the sample concentration and the natural abundance of 13C.[3]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used to allow the carbon nuclei to return to equilibrium between pulses.[4][7]
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS).[1][4]
4. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Peak Picking: The chemical shifts of the peaks are identified and recorded.
Data Presentation: 13C NMR Chemical Shifts of Substituted Thiouracils
The following tables summarize the 13C NMR chemical shift data for various substituted thiouracils, compiled from the literature. These tables provide a valuable resource for the identification and characterization of new thiouracil derivatives.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Methylated Thiouracils in DMSO-d6 [8]
| Compound | C-2 | C-4 | C-5 | C-6 | N-CH₃ | S-CH₃ / O-CH₃ |
| 2-Thiouracil | 175.7 | 161.2 | 107.5 | 137.9 | - | - |
| 1-Methyl-2-thiouracil | 175.4 | 161.4 | 106.9 | 141.3 | 35.1 | - |
| 3-Methyl-2-thiouracil | 175.1 | 161.0 | 108.8 | 136.4 | 28.1 | - |
| 1,3-Dimethyl-2-thiouracil | 174.9 | 161.1 | 108.3 | 139.7 | 35.6 (N1), 28.0 (N3) | - |
| 4-Thiouracil | 150.5 | 188.5 | 114.3 | 140.0 | - | - |
| 1-Methyl-4-thiouracil | 150.3 | 188.1 | 113.8 | 144.6 | 35.8 | - |
| 3-Methyl-4-thiouracil | 150.0 | 188.3 | 115.7 | 137.2 | 28.8 | - |
| 2,4-Dithiouracil | 174.6 | 188.3 | 119.5 | 142.1 | - | - |
| 1-Methyl-2,4-dithiouracil | 174.3 | 187.9 | 118.9 | 146.7 | 36.3 | - |
| 3-Methyl-2,4-dithiouracil | 174.0 | 188.1 | 120.9 | 139.3 | 29.3 | - |
| 2-Methylthiouracil | 157.9 | 162.7 | 102.1 | 142.8 | - | 12.6 |
| 4-Methylthiouracil | 161.8 | 171.7 | 106.5 | 152.6 | - | 12.0 |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of 6-(Aryl)-Substituted Thiouracils in DMSO-d6 [1]
| Compound | C2 | C4 | C5 | C6 | CN | Aryl Carbons | Other |
| 6-(4-fluorophenyl)-4-oxo-2-thioxopyrimidine-5-carbonitrile | 178.72 (C=S) | 159.08 (C=O) | 114.02 | 159.78 | 128.20 | 128.64, 129.25, 130.96, 132.01, 134.44, 134.72 | - |
| 6-(3-bromophenyl)-4-hydroxy-2-mercaptopyrimidine-5-carbonitrile | 162.37 (C-SH) | 176.37 (C=O) | 89.66 | 158.79 | 115.21 | 121.29, 130.39, 160.63 | - |
| 6-(4-(dimethylamino)phenyl)-2-mercapto-4-oxopyrimidine-5-carbonitrile | 153.75 (C-SH) | 164.81 (C=O) | 93.64 | 153.50 | 111.67 | 117.94, 118.43, 133.47, 142.48 | 39.58 (-N(CH₃)₂) |
| 2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile | 162.37 (C-SH) | 176.37 (C=O) | 89.66 | 158.79 | 115.21 | 113.90, 121.29, 130.39, 160.63 | 55.61 (-OCH₃) |
Table 3: 13C NMR Chemical Shifts (δ, ppm) of 2-Benzylthio-5-bromo-6-methyluracils [9]
| Substituent on Benzyl Ring | C-2 | C-4 | C-5 | C-6 | C-CH₃ | S-CH₂ | Benzyl & Phenyl Carbons |
| H | 160.2 | 158.9 | 108.1 | 148.2 | 18.1 | 35.9 | 127.5, 128.6, 129.0, 137.1 |
| p-Cl | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 128.8, 130.7, 133.0, 136.1 |
| m-Cl | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 127.4, 127.7, 129.0, 130.5, 133.4, 139.4 |
| o-Cl | 160.1 | 158.8 | 108.3 | 148.3 | 18.2 | 33.7 | 127.3, 129.5, 130.2, 131.0, 133.8, 134.9 |
| p-Br | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 122.2, 131.1, 131.8, 136.5 |
| m-Br | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.1 | 122.7, 127.9, 130.2, 130.6, 132.0, 139.6 |
| o-Br | 160.1 | 158.8 | 108.3 | 148.3 | 18.2 | 35.3 | 123.1, 127.8, 129.5, 131.2, 132.8, 135.2 |
| p-NO₂ | 160.0 | 158.7 | 108.4 | 148.5 | 18.2 | 34.9 | 123.9, 130.0, 144.6, 147.6 |
| m-NO₂ | 160.0 | 158.7 | 108.4 | 148.4 | 18.2 | 34.8 | 122.4, 123.5, 129.7, 135.1, 139.4, 148.4 |
| o-NO₂ | 160.0 | 158.7 | 108.5 | 148.4 | 18.2 | 33.1 | 125.2, 129.0, 131.3, 133.8, 134.1, 148.9 |
Visualizations
The following diagrams illustrate the general workflow for 13C NMR analysis and the logical relationship of the key steps.
Caption: General workflow for 13C NMR analysis of substituted thiouracils.
Caption: Logical relationship from compound to structural analysis via 13C NMR.
This guide provides a foundational understanding and practical data for the 13C NMR analysis of substituted thiouracils. For more detailed information on specific derivatives or advanced NMR techniques, consulting the primary literature is recommended.
References
Mass Spectrometry of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this specific molecule, this guide leverages data from its close structural analog, 6-Methyl-2-thiouracil, to predict its fragmentation behavior. This approach, combined with established principles of mass spectrometry, offers a robust framework for the structural elucidation and analysis of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) and their corresponding ionic fragments for this compound under electron ionization (EI). The molecular weight of this compound (C6H8N2OS) is 156.21 g/mol .
| m/z (Predicted) | Ion Formula | Proposed Fragment Identity | Relative Abundance (Predicted) |
| 156 | [C6H8N2OS]+• | Molecular Ion (M+•) | High |
| 158 | [C6H8N2O34S]+• | M+2 Isotope Peak (due to 34S) | ~4.5% of M+• |
| 141 | [C5H5N2OS]+ | Loss of a methyl radical (•CH3) from the ethyl group | Moderate |
| 128 | [C5H6N2O]+• | Loss of hydrogen sulfide (H2S) | Low |
| 127 | [C6H7N2O]+ | Loss of an ethyl radical (•C2H5) | Moderate to High |
| 113 | [C4H3N2OS]+ | Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring | Moderate |
| 85 | [C3H3N2S]+ | Further fragmentation of the pyrimidine ring | Moderate |
| 69 | [C3H3N2]+ | Fragmentation product | Low to Moderate |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the ethyl substituent and the pyrimidine ring.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
This section details a general protocol for the analysis of this compound using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS), a common technique for the analysis of small organic molecules.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific sample and system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is likely to be effective due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Typically nitrogen at a flow rate of 8-12 L/min.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy (for MS/MS): For fragmentation studies (tandem mass spectrometry), a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation of the precursor ion.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like this compound.
Caption: General workflow for LC-MS analysis of small molecules.
Conclusion
The mass spectrometric analysis of this compound can be effectively approached through a combination of predictive fragmentation analysis based on structurally similar compounds and standardized experimental protocols. Electron ionization is expected to induce characteristic fragmentation of the ethyl group and the pyrimidine ring, providing valuable structural information. For sensitive and accurate mass determination, ESI-LC-MS is the recommended technique. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related pyrimidine derivatives.
An In-depth Guide to the UV-Vis Absorption Spectrum of 2-Thiouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-thiouracil and its analogs. 2-Thiouracil derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antiviral, anticancer, and antithyroid properties. Understanding their electronic absorption spectra is fundamental for their characterization, quantitative analysis, and the elucidation of their photochemical behavior, which is particularly relevant for applications in photodynamic therapy.
Core Principles of UV-Vis Absorption in 2-Thiouracil Analogs
The UV-Vis absorption spectra of 2-thiouracil and its derivatives are governed by the presence of the pyrimidine ring, which is a heterocyclic aromatic system, and the thione (C=S) and amide (C=O) chromophores. The electronic transitions observed in the UV-Vis region are primarily of the types π → π* and n → π*. The substitution of an oxygen atom with a sulfur atom at the 2-position in the uracil ring, to form 2-thiouracil, leads to a significant red-shift (bathochromic shift) in the absorption spectrum. This is a key characteristic of thionated nucleobases.[1][2]
The absorption maxima (λmax) and molar absorptivity (ε) of these compounds are sensitive to the substitution pattern on the pyrimidine ring, as well as to the solvent polarity and pH of the medium. These variations provide valuable insights into the electronic structure and tautomeric equilibria of the molecules.
Quantitative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for 2-thiouracil and a selection of its analogs. The data has been compiled from various sources to provide a comparative overview.
| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | λmax 3 (nm) | log ε 3 | Reference |
| 2-Thiouracil | Gas Phase | ~275 | - | - | - | - | - | [1] |
| 2-Thiouracil | Acetonitrile | ~275 | - | - | - | - | - | [1] |
| 4-Thiouracil | Not Specified | ~330 | - | 240 | - | - | - | [3] |
| 6-Propyl-2-thiouracil | Methanol | 214 | 4.193 | 275 | 4.199 | - | - | [4] |
| 6-Propyl-2-thiouracil | Methanol-KOH | 207.5 | 4.188 | 260 | 4.029 | 315.5 | 4.037 | [4] |
Note: Molar absorptivity (ε) is often reported as log ε. A hyphen (-) indicates that the data was not available in the cited source.
Experimental Protocols for UV-Vis Spectroscopy
The following provides a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a 2-thiouracil analog. It is essential to consult the specific research article for detailed parameters.
3.1. Instrumentation
A double-beam UV-Vis spectrophotometer is typically used for these measurements. Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[5][6]
3.2. Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence the λmax. Common solvents include methanol, ethanol, acetonitrile, and aqueous buffers. The solvent should be of spectroscopic grade and transparent in the wavelength range of interest.
-
Stock Solution Preparation: A stock solution of the 2-thiouracil analog is prepared by accurately weighing a specific amount of the compound and dissolving it in a known volume of the chosen solvent. For example, a 1 mg/mL stock solution can be prepared.
-
Working Solutions: The stock solution is then serially diluted to prepare working solutions of different concentrations (e.g., 5-150 µg/mL).[7][8] This allows for the determination of the linear range of absorbance and the calculation of molar absorptivity.
-
Blank Solution: The solvent used to prepare the working solutions is used as the blank reference in the spectrophotometer.
3.3. Spectral Acquisition
-
Wavelength Scan: The UV-Vis spectrum is typically recorded over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).[7]
-
Absorbance Measurement: The absorbance of each working solution is measured at the determined λmax.
-
Data Analysis: A calibration curve of absorbance versus concentration is plotted to verify Beer-Lambert's law. The molar absorptivity (ε) can be calculated from the slope of this curve using the equation A = εbc, where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
Photophysical Deactivation Pathway of 2-Thiouracil
Upon absorption of UV radiation, 2-thiouracil undergoes a series of rapid photophysical processes to dissipate the excess energy. A key feature of thionated nucleobases is their efficient population of the triplet state, which has implications for their use as photosensitizers in photodynamic therapy. The generally accepted deactivation pathway is illustrated in the diagram below.
Caption: Photophysical deactivation pathway of 2-thiouracil.
This pathway highlights the initial excitation to the S2 state, followed by rapid internal conversion to the S1 state. From the S1 state, efficient intersystem crossing to the triplet manifold (T2 and subsequently T1) occurs. The molecule then returns to the ground state (S0) from the triplet state.
Experimental Workflow for UV-Vis Analysis
The following diagram illustrates a typical experimental workflow for the UV-Vis spectroscopic analysis of 2-thiouracil analogs.
Caption: Experimental workflow for UV-Vis analysis.
This guide provides a foundational understanding of the UV-Vis absorption properties of 2-thiouracil analogs. For more detailed information, it is recommended to consult the primary research literature cited herein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The pyrimidine core is a fundamental component of nucleic acids and many pharmaceuticals, making the structural elucidation of its derivatives crucial.[1][2] This document outlines the expected vibrational modes, provides a detailed experimental protocol for Fourier Transform Infrared (FTIR) spectroscopy, and discusses the important phenomenon of tautomerism in this molecule.
Core Concepts in the Vibrational Spectroscopy of Pyrimidine Derivatives
The infrared spectrum of a molecule provides a unique fingerprint corresponding to the vibrations of its constituent bonds. For complex molecules like this compound, the spectrum is a superposition of the vibrational modes of the pyrimidine ring and its substituents. The interpretation of these spectra relies on the correlation of specific absorption bands with the vibrations of functional groups such as O-H, N-H, C=O, C=N, C=S, and C-H.[1][3]
A critical aspect in the analysis of hydroxy and mercapto-substituted pyrimidines is the potential for tautomerism.[3] this compound can exist in several tautomeric forms, primarily the keto-enol and thione-thiol forms. The predominant tautomer in the solid state, which is the common form for IR analysis, will significantly influence the observed spectrum. The presence of strong bands corresponding to C=O and N-H stretching, and the absence or weakness of O-H and S-H bands, can provide evidence for the existence of the keto-thione tautomer.[3]
Predicted Infrared Absorption Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group Vibration |
| 3200 - 2800 | N-H stretching | Amide/Thioamide N-H |
| 3100 - 3000 | C-H stretching | Aromatic/Vinyl C-H |
| 2975 - 2850 | C-H stretching | Aliphatic (Ethyl group) C-H |
| ~2550 | S-H stretching | Thiol S-H (if present) |
| 1700 - 1630 | C=O stretching | Amide C=O (Lactam) |
| 1620 - 1550 | C=N, C=C stretching | Pyrimidine ring vibrations |
| 1580 - 1400 | N-H bending | Amide/Thioamide N-H |
| 1470 - 1450 | C-H bending | Aliphatic (Ethyl group) CH₂ |
| 1380 - 1365 | C-H bending | Aliphatic (Ethyl group) CH₃ |
| 1250 - 1020 | C-N stretching | Amide/Thioamide C-N |
| ~1150 | C=S stretching | Thioamide C=S |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method.
1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (sample), Potassium Bromide (KBr, IR grade), agate mortar and pestle, spatula, pellet press, and die.
-
Procedure:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar for 3-5 minutes until a fine, homogeneous powder is obtained. The grinding should be vigorous to reduce scattering losses in the final pellet.
-
Transfer the powder mixture to the die of the pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2. Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Place the KBr pellet containing the sample in the beam path.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.
-
3. Data Processing
-
The raw data (interferogram) is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform baseline correction and peak picking to identify the positions of the absorption maxima.
Visualization of Tautomeric Forms
The potential for tautomerism is a key structural feature of this compound. The following diagram illustrates the equilibrium between the principal tautomeric forms. The relative populations of these forms can be influenced by the solvent and physical state.
Caption: Tautomeric equilibria of this compound.
Note: The images in the diagram are placeholders for the chemical structures of the tautomers.
Conclusion
The infrared spectrum of this compound is expected to be rich in information, reflecting the vibrations of its pyrimidine core and functional groups. A thorough analysis of the spectrum, particularly in the regions of N-H, C=O, and C=S stretching vibrations, can provide significant insights into its predominant tautomeric form in the solid state. This technical guide provides researchers and scientists with the foundational knowledge to perform and interpret the infrared spectroscopic analysis of this and related pyrimidine derivatives, aiding in their structural characterization and further development.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Mercaptopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life. Among its myriad derivatives, 2-mercaptopyrimidine and its analogues have carved out a significant niche, demonstrating a remarkable breadth of chemical reactivity and pharmacological potential. This technical guide delves into the historical discovery and evolution of 2-mercaptopyrimidine compounds, from their initial synthesis in the late 19th century to their current status as promising scaffolds in drug discovery. We will explore the foundational synthetic methodologies, present key quantitative data, and elucidate the mechanisms of action that underpin their therapeutic promise, particularly in oncology.
Discovery and Early History
The first documented synthesis of a 2-mercaptopyrimidine derivative is credited to P. N. Evans in 1893. His work, published in the Journal für Praktische Chemie, described the condensation of β-dicarbonyl compounds with urea derivatives.[1] This foundational reaction scheme laid the groundwork for what would become the most common approach to synthesizing the 2-mercaptopyrimidine core.
A significant advancement in this synthetic approach was reported in 1959 by Hunt, McOmie, and Sayer, who improved the methodology for the preparation of 2-mercapto-4,6-dimethylpyrimidine.[1] These early syntheses established the fundamental principle of constructing the pyrimidine ring by reacting a three-carbon component with a thiourea fragment, a strategy that remains prevalent in contemporary organic synthesis.
Foundational Synthetic Methodologies
The classical approach to synthesizing 2-mercaptopyrimidines involves the condensation of a 1,3-dielectrophilic component with thiourea. This versatile strategy allows for the introduction of a wide range of substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships.
The Evans Synthesis and its Progeny
The archetypal synthesis involves the reaction of a β-dicarbonyl compound, or its synthetic equivalent, with thiourea in the presence of a condensing agent. A detailed, modern iteration of this classical approach is the synthesis of the parent 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea, a procedure well-documented in Organic Syntheses.[1]
Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [1]
-
Materials:
-
Thiourea (61 g, 0.80 mole)
-
Ethyl alcohol (600 ml)
-
Concentrated hydrochloric acid (200 ml)
-
1,1,3,3-Tetraethoxypropane (commercial grade, 0.80 mole)
-
-
Procedure:
-
A mixture of thiourea and ethyl alcohol is placed in a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Concentrated hydrochloric acid is added in one portion with stirring.
-
1,1,3,3-Tetraethoxypropane is added rapidly, and the resulting yellow solution is heated to boiling for approximately 1 hour with continuous stirring.
-
During this time, the reaction mixture darkens, and the product separates.
-
The reaction mixture is then chilled to about 10°C in an ice bath for 30 minutes.
-
The yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride is collected by filtration on a Büchner funnel.
-
The collected solid is washed with 100 ml of cold alcohol and air-dried.
-
-
Yield: 71–76 g (60–64%) of 2-mercaptopyrimidine hydrochloride.
This method provides a convenient and general route to substituted pyrimidines from compounds containing a β-dicarbonyl group or its ketal equivalent.[1]
Alternative Synthetic Routes
While the condensation of 1,3-dicarbonyl compounds with thiourea remains a cornerstone, other methods have been developed. One notable alternative is the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with a source of sulfur, like thiourea or sodium hydrosulfide.[1] This approach is particularly useful when the desired pyrimidine core is already assembled.
Physicochemical and Biological Properties
2-Mercaptopyrimidine is a yellow crystalline solid with a melting point of approximately 230°C (with decomposition).[2] It is sparingly soluble in water.[2] The true utility of the 2-mercapto group lies in its synthetic versatility; it can be readily removed by desulfurization or oxidation, or replaced by other functional groups, making 2-mercaptopyrimidines valuable intermediates in the synthesis of a diverse range of pyrimidine derivatives.[1]
The biological activities of 2-mercaptopyrimidine derivatives are extensive, with significant research focused on their potential as anticancer and antimicrobial agents. The following tables summarize key physicochemical and biological data for the parent compound and some of its derivatives.
Table 1: Physicochemical Properties of 2-Mercaptopyrimidine and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Mercaptopyrimidine | C4H4N2S | 112.15 | 230 (dec.) | [2] |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | C11H6Cl2N4S | 297.16 | 158-160 | |
| 4-Amino-6-[4-(dimethylamino)phenyl]-2-mercaptopyrimidine-5-carboximidohydrazide | C13H17N7S | 303.38 | 263-265 | |
| 3-Amino-4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-6-thiol | C11H8ClN5S | 277.73 | 228-230 |
Table 2: In Vitro Anticancer Activity of Selected 2-Mercaptopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c) | Leukemia (HL-60) | 1.5 | |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c) | Leukemia (SR) | 1.8 | |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (IIIa) | PI3Kβ (% inhibition at 10 µM) | 62% | [2] |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb) | PI3Kβ (% inhibition at 10 µM) | 72% | [2] |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (IIIa) | PI3Kγ (% inhibition at 10 µM) | 70% | [2] |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb) | PI3Kγ (% inhibition at 10 µM) | 84% | [2] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant body of research has focused on the anticancer properties of 2-mercaptopyrimidine derivatives, with a particular emphasis on their ability to modulate key cellular signaling pathways. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.
Recent studies have identified 2-thiopyrimidine derivatives as potent inhibitors of this pathway. For instance, the compound 4-amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile has been shown to exert its anticancer effects by targeting the PI3K enzyme. Molecular docking studies suggest that this compound binds to the ATP-binding site of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of Akt and downstream effectors, ultimately leading to the induction of apoptosis in cancer cells.
Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a 2-thiopyrimidine derivative.
References
Theoretical Insights into 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a derivative of the vital pyrimidine scaffold, presents significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of hydroxyl and mercapto groups, allow for complex tautomeric equilibria, which in turn dictates its physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the theoretical studies of this compound, focusing on its molecular structure, stability of tautomeric forms, and electronic properties as elucidated by computational methods.
Tautomerism of this compound
The structure of this compound allows for several tautomeric forms due to proton migration between the oxygen, sulfur, and nitrogen atoms of the pyrimidine ring. The primary tautomeric equilibria involve the keto-enol and thione-thiol forms. The main tautomers are:
-
This compound (enol-thiol)
-
6-ethyl-2-mercapto-4(3H)-pyrimidinone (keto-thiol)
-
6-ethyl-4-hydroxy-1,2-dihydropyrimidine-2-thione (enol-thione)
-
6-ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (keto-thione)
Theoretical studies on related 2-mercaptopyrimidine systems consistently indicate that the thione and keto forms are generally more stable than their thiol and enol counterparts, particularly in polar solvents.[1][2] This preference is attributed to the greater stability of the amide and thioamide functionalities.
dot
Caption: Tautomeric equilibria of this compound.
Computational Methodologies
The theoretical investigation of this compound and its analogs predominantly employs Density Functional Theory (DFT). This quantum mechanical modeling method provides a good balance between accuracy and computational cost for molecules of this size.
Typical Experimental Protocol for DFT Calculations:
-
Geometry Optimization: The initial structures of all possible tautomers are built and their geometries are optimized to find the minimum energy conformations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p).[3] This basis set is robust, including diffuse functions and polarization functions to accurately describe the electron distribution.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Solvation Effects: To model the behavior in a biological environment, the influence of a solvent (commonly water or ethanol) is often included using a continuum solvation model like the Polarizable Continuum Model (PCM).[4]
-
Electronic Property Analysis: Based on the optimized geometries, various electronic properties are calculated. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
Caption: A generalized logical relationship for the potential mechanism of action.
Conclusion
The theoretical study of this compound, primarily through DFT calculations, is crucial for understanding its fundamental chemical properties. The tautomeric equilibrium, which favors the keto-thione form, is a key determinant of its structure and reactivity. While direct and comprehensive computational data for this specific molecule is sparse, analysis of related pyrimidine derivatives provides a solid foundation for predicting its geometrical, vibrational, and electronic characteristics. Future theoretical work, ideally in conjunction with experimental validation, will be invaluable for the rational design of novel therapeutics based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Biological Activity of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 2-mercaptopyrimidine and other pyrimidine derivatives. These should serve as a guide for potential research and are not based on confirmed activities of the specified compound.
Potential Biological Activities
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Pyrimidine derivatives are well-known for their cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the inhibition of kinases, interference with DNA synthesis, or induction of apoptosis.[2][3]
-
Antimicrobial Activity: Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[4][5][6] Their mechanism can involve the inhibition of essential enzymes in pathogens or disruption of the cell membrane.
-
Antiviral Activity: The pyrimidine core is a key component of several antiviral drugs.[1][7] Derivatives have shown activity against various viruses, including herpes simplex virus, human coronavirus, and influenza A virus.[8]
-
Enzyme Inhibition: The mercapto and hydroxyl groups on the pyrimidine ring suggest potential for enzyme inhibition, such as with kinases, cyclooxygenases (COX), or glutathione reductase.[9][10][11]
Quantitative Data from Structurally Related Pyrimidine Derivatives
The following tables summarize quantitative data for various pyrimidine derivatives to provide a reference for potential efficacy.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | Kinase Assay | 0.05 - 5 | [2] |
| 2,4-Diaryl Pyrimidine Derivatives | EGFR (L858R/T790M) | Enzyme Assay | 0.1 - 10 | [2] |
| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | MTT Assay | 0.013 | [12] |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | Resazurin Assay | 2.54 | [13] |
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | S. aureus | 0.48 - 3.91 | [4] |
| Pyrido[2,3-d]pyrimidine Derivatives | E. coli | 0.48 - 3.91 | [4] |
| 4-Hydroxy-2-quinolone Analogs | A. flavus | 1.05 | [14] |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | B. subtilis | 16 - 102 (µM) | [6] |
Table 3: Antiviral Activity of Selected Pyrimidine Analogues
| Compound Class | Virus | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | MDCK | 24.3 - 57.5 | [1] |
| Pyrimidine Nucleoside Analogues | SARS-CoV-2 | Calu-3 | Varies | [15] |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | HSV-1 | HEL | Varies | [8] |
Table 4: Enzyme Inhibition by Selected Pyrimidine Derivatives
| Compound Class | Enzyme Target | Inhibition Type | Kᵢ (µM) | Reference |
| Pyrimidine Derivatives | Glutathione Reductase | Noncompetitive | 0.979 - 2.984 | [9][16] |
| Pyrimidine Derivatives | COX-1 / COX-2 | - | Varies | [10][11] |
Experimental Protocols
The following are general protocols that can be adapted to evaluate the biological activity of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).[2][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific bacterium.[4][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the stock solution of the compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[18]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
6-well or 12-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the medium and infect the cells with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing different concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control. Determine the IC50 value.
Potential Signaling Pathways
Given the prevalence of anticancer activity among pyrimidine derivatives, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such common pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Note: The above diagram illustrates a potential mechanism. Experimental validation is required to determine if this compound interacts with this or any other signaling pathway.
References
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. jocpr.com [jocpr.com]
Application Notes and Protocols: Anticancer Activity of Novel Thiouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of novel thiouracil derivatives, detailing their mechanism of action, quantitative efficacy, and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
Thiouracil derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their structural similarity to endogenous pyrimidines allows them to interfere with various cellular processes critical for cancer cell proliferation and survival. Recent studies have demonstrated that novel thiouracil derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest. This document summarizes key findings and provides detailed protocols for the investigation of these compounds.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative novel thiouracil derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of Thiouracil Derivatives as HDAC Inhibitors
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| Compound 7e | - | - | - | [1][2] |
| Compound 5m | - | - | - | [3][4] |
| SAHA (Control) | 8.20 | 8.0 | 6.70 | [2] |
Note: Specific IC50 values for compounds 7e and 5m were not provided in the abstracts, but they were identified as highly active.
Table 2: Cytotoxic Activity of 2-Thiouracil Sulfonamide Derivatives
| Compound | MCF-7 (Breast) IC50 (µg/mL) | CaCo-2 (Colon) IC50 (µg/mL) | Reference |
| Compound 9 | 2.92 | 2.82 | [5] |
| 5-Fluorouracil (Control) | - | - | [5] |
Table 3: Cytotoxic Activity of 2-Thiouracil-5-Sulfonamide Derivatives [6][7]
| Compound | A-2780 (Ovarian) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Compound 6e | - | - | - | - |
| 5-Fluorouracil (Control) | - | - | - | - |
Note: Compound 6e was identified as the most active, though specific IC50 values were not detailed in the abstract.
Signaling Pathways and Mechanisms of Action
Novel thiouracil derivatives have been shown to target several critical signaling pathways involved in cancer progression.
Experimental Protocols
Detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of thiouracil derivatives on cancer cells.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel thiouracil derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the thiouracil derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by thiouracil derivatives.[3][7][9]
Materials:
-
Cancer cells treated with thiouracil derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the thiouracil derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the quantitative analysis of cell cycle distribution.[3][7][8]
Materials:
-
Cancer cells treated with thiouracil derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the thiouracil derivative for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Novel thiouracil derivatives represent a versatile scaffold for the development of potent anticancer agents. Their ability to target multiple cellular pathways, including HDACs, CDKs, and thymidylate synthase, leading to apoptosis and cell cycle arrest, underscores their therapeutic potential. The protocols and data presented herein provide a framework for the continued investigation and development of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Screening of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for the antimicrobial screening of pyrimidine derivatives. This document outlines detailed methodologies for key experiments, summarizes quantitative data from various studies in structured tables, and includes graphical representations of experimental workflows and potential mechanisms of action to guide researchers in the evaluation of these promising compounds.
Introduction: The Antimicrobial Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a variety of biologically active molecules.[1][2][3] Derivatives of pyrimidine have garnered significant interest due to their broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6] With the escalating threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and pyrimidine-containing compounds represent a promising class of therapeutics with diverse mechanisms of action.[1][7][8][9]
Quantitative Antimicrobial Activity Data
The efficacy of pyrimidine derivatives against various microbial strains is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize quantitative data from several studies, offering a comparative look at the activity of different pyrimidine scaffolds.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs) | 2 | [1] |
| Pyridothienopyrimidine derivatives (6c, 8b, 9a, 9b) | Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Escherichia coli, Salmonella typhimurium | 4 - 16 | [10] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (9d, 9n, 9o, 9p) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 16 - 102 (µM) | [11] |
| Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives (5b, 5c, 5f, 6, 7, 14a) | Gram-positive and Gram-negative bacteria | 0.48 - 3.91 | [12] |
| Thienopyrimidine derivative (78g) | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Similar to Ampicillin | [13] |
| Imidazo[2,1-b]thiazole pyrimidines (S1, S7) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 16.26, 17.34 | [13] |
Table 2: Zone of Inhibition for Pyrimidine Derivatives against Bacterial Strains
| Compound Class/Derivative | Target Organism(s) | Zone of Inhibition (mm) | Reference(s) |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative (9o) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 42 - 45 | [11] |
| Pyrimidine derivatives (3b, 3i, 3j) | Bacillus subtilis | Mild Activity | [14] |
| Pyrimidine derivative (3i) | Pseudomonas aeruginosa | Minor Activity | [14] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of the antimicrobial properties of pyrimidine derivatives. The following sections provide methodologies for common in vitro assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]
Materials:
-
Synthesized pyrimidine derivatives
-
96-well microtiter plates[15]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)[1]
-
Positive control (broth with inoculum) and negative control (broth only)
-
Incubator[15]
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the pyrimidine derivative in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to achieve a desired range of concentrations.[1]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][17]
-
Inoculation: Using a multichannel pipette, add 50 µL of the prepared inoculum to each well containing the diluted compound. Also, inoculate the positive control wells.[18]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours for bacteria.[15][18]
-
MIC Determination: Following incubation, visually inspect the plates. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[15][18]
Protocol 2: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[19][20][21]
Materials:
-
Synthesized pyrimidine derivatives
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cork borer (6-8 mm diameter)[22]
-
Solvent control and standard antibiotic disks
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Prepare a standardized inoculum of the test microorganism and evenly spread it over the entire surface of the agar plate to create a uniform lawn.[22]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[22]
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the pyrimidine derivative solution at various concentrations into the wells.[22] Include a solvent control and a standard antibiotic in separate wells.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[22]
-
Measurement: Measure the diameter of the clear zone of inhibition around each well where microbial growth is prevented.[22]
Protocol 3: Disk Diffusion Method
Similar to the agar well diffusion method, this technique evaluates antimicrobial activity based on the zone of inhibition around a disk impregnated with the test compound.[4][13]
Materials:
-
Synthesized pyrimidine derivatives
-
Sterile paper disks
-
Petri plates with appropriate agar medium
-
Standardized microbial inoculum
-
Standard antibiotic disks
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Uniformly streak a standardized inoculum of the test microorganism onto the surface of an agar plate.[1]
-
Disk Impregnation: Impregnate sterile paper disks with a known concentration of the pyrimidine derivative solution.
-
Disk Application: Carefully place the impregnated disks on the surface of the inoculated agar.[1] Also, place standard antibiotic disks as positive controls.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each disk.
Potential Mechanisms of Action & Experimental Workflows
The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. Some studies suggest that these compounds can act as inhibitors of dihydrofolate reductase (DHFR) and FtsZ, a key protein in bacterial cell division.[8][11][23][24]
Below are diagrams generated using Graphviz to illustrate a potential signaling pathway and the general workflow for antimicrobial screening.
Caption: Potential mechanism of action for pyrimidine derivatives.
Caption: General workflow for antimicrobial screening of pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rep.polessu.by [rep.polessu.by]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 20. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antithyroid Potential of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiouracil and its derivatives are a well-established class of compounds with significant antithyroid activity. These agents are primarily used in the management of hyperthyroidism. The core mechanism of their action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3][4] The chemical structure of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, featuring a 2-mercaptopyrimidine core, suggests its potential as an antithyroid agent. The presence of an ethyl group at the 6th position may influence its potency, as substitutions at this position are known to modulate the activity of thiouracil derivatives.[5]
These application notes provide a comprehensive overview of the methodologies required to evaluate the antithyroid potential of this compound, from in vitro enzymatic assays to in vivo animal studies. The protocols are designed to be a practical guide for researchers in the field of thyroid research and drug development.
Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary mechanism of action for thiouracil-based antithyroid drugs is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by catalyzing two key reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones.[3]
This compound is hypothesized to inhibit TPO through the following mechanisms:
-
Competitive Inhibition: It may act as a competitive substrate for TPO, thereby preventing the iodination of thyroglobulin.
-
Irreversible Inactivation: The compound might be oxidized by the TPO-H₂O₂ complex, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme.
The thione group (-C=S) within the pyrimidine ring is essential for this inhibitory activity.
Data Presentation: Comparative Antithyroid Activity
The following table presents a template for summarizing the quantitative data that would be obtained from the described experimental protocols. For illustrative purposes, hypothetical data for this compound is compared with the well-characterized antithyroid drug, Propylthiouracil (PTU).
| Parameter | This compound | Propylthiouracil (PTU) - Reference | Assay Type |
| IC₅₀ for TPO Inhibition | [Insert Experimental Value] µM | ~30 µM[1] | In Vitro (Amplex UltraRed Assay) |
| Inhibition of T4 Production | [Insert % Reduction] | [Insert % Reduction] | In Vivo (Rat Model) |
| Inhibition of T3 Production | [Insert % Reduction] | [Insert % Reduction] | In Vivo (Rat Model) |
| Effect on Serum TSH Levels | [Insert % Increase] | [Insert % Increase] | In Vivo (Rat Model) |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Assay)
This protocol describes a high-throughput method to determine the inhibitory potential of this compound on TPO activity.
Materials:
-
Rat or porcine thyroid microsomes (source of TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
96-well black microplates
-
Phosphate buffer (pH 7.4)
-
Plate reader with fluorescence capabilities (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and PTU in phosphate buffer.
-
Prepare working solutions of Amplex® UltraRed, H₂O₂, and KI in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
Thyroid microsomes
-
Test compound or PTU at various concentrations
-
Amplex® UltraRed reagent
-
KI solution
-
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of TPO activity) using a suitable curve-fitting software.
-
In Vivo Antithyroid Activity Assessment in a Rat Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a rodent model.
Materials:
-
Male Wistar rats
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Apparatus for oral gavage
-
Blood collection supplies
-
ELISA kits for T3, T4, and TSH measurement
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Propylthiouracil (reference drug)
-
-
-
Dosing:
-
Administer the test compound, PTU, or vehicle daily via oral gavage for a period of 14-21 days.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the retro-orbital plexus or via cardiac puncture under anesthesia.
-
Separate the serum and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure the serum concentrations of T3, T4, and TSH using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mean hormone levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant decrease in T3 and T4 levels and a concomitant increase in TSH levels in the treated groups compared to the control group would indicate antithyroid activity.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing antithyroid potential.
Caption: Inhibition of TPO-mediated thyroid hormone synthesis.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes: 6-Ethyl-4-hydroxy-2-mercaptopyrimidine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] The inclusion of a mercapto group at the 2-position of the pyrimidine ring has been shown to be a key structural feature for the inhibition of various enzymes. While specific enzyme inhibition data for 6-Ethyl-4-hydroxy-2-mercaptopyrimidine is not extensively documented in publicly available literature, its structural similarity to other known enzyme inhibitors suggests its potential as a modulator of enzyme activity.
This document provides a detailed, generalized protocol for evaluating the enzyme inhibitory potential of this compound, using xanthine oxidase as a representative enzyme target. Mercaptopyrimidine derivatives have been reported to inhibit xanthine oxidase, an enzyme pivotal in purine metabolism and a key target in the management of hyperuricemia and gout.[4] The provided protocols are based on established methodologies for enzyme inhibition assays and can be adapted for other enzymes of interest.[5][6]
Hypothetical Enzyme Target: Xanthine Oxidase
Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, inhibitors of xanthine oxidase are clinically important for the treatment of this condition.
Signaling Pathway
The following diagram illustrates the purine catabolism pathway and the role of xanthine oxidase.
Caption: Inhibition of the Xanthine Oxidase pathway by this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro xanthine oxidase inhibition assay.
Materials and Reagents
-
This compound (Test Compound)
-
Allopurinol (Positive Control)[5]
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates[6]
-
Microplate reader capable of measuring absorbance at 295 nm[5]
Solution Preparation
-
Buffer Solution: Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes. A typical starting concentration is 0.1 units/mL.[5]
-
Substrate Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.[3]
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Positive Control Stock Solution: Dissolve allopurinol in DMSO to prepare a 1 mM stock solution.
Assay Procedure
The following workflow outlines the steps for the xanthine oxidase inhibition assay.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Detailed Steps:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Blank: 150 µL phosphate buffer + 50 µL test compound vehicle (DMSO).
-
Control (No Inhibitor): 100 µL phosphate buffer + 50 µL enzyme solution + 50 µL vehicle (DMSO).
-
Test Compound: 100 µL phosphate buffer + 50 µL enzyme solution + 50 µL of varying concentrations of this compound (serially diluted from the stock solution).
-
Positive Control: 100 µL phosphate buffer + 50 µL enzyme solution + 50 µL of varying concentrations of allopurinol.
-
-
Pre-incubate the plate at 25°C for 15 minutes.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm using a microplate reader. Continue to take readings every minute for 15 minutes.[6]
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula[6]: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Data Presentation
The following tables present hypothetical data for the inhibition of xanthine oxidase by this compound and the positive control, allopurinol.
Table 1: Inhibition of Xanthine Oxidase by this compound (Hypothetical Data)
| Concentration (µM) | % Inhibition |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 25 | 65.1 ± 5.0 |
| 50 | 82.4 ± 3.8 |
| 100 | 95.3 ± 2.9 |
Table 2: Inhibition of Xanthine Oxidase by Allopurinol (Positive Control - Representative Data)
| Concentration (µM) | % Inhibition |
| 0.1 | 20.5 ± 2.8 |
| 0.5 | 45.1 ± 4.1 |
| 1 | 55.3 ± 3.9 |
| 5 | 78.6 ± 4.5 |
| 10 | 90.2 ± 3.1 |
| 25 | 98.7 ± 1.9 |
Table 3: Summary of IC50 Values (Hypothetical)
| Compound | IC50 (µM) |
| This compound | 11.5 |
| Allopurinol | 0.6 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor, using xanthine oxidase as a model system. While the presented data is hypothetical, it illustrates the expected outcomes of such an assay. Researchers can adapt these methodologies to investigate the inhibitory effects of this compound on other relevant enzyme targets to explore its full therapeutic potential. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), are recommended to fully characterize the inhibitory properties of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. revistabionatura.com [revistabionatura.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine as a chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The unique structural features of this pyrimidine derivative, including the reactive mercapto group and the potential for substitution at the hydroxyl and ethyl moieties, make it a valuable building block in medicinal chemistry.
Chemical Properties and Reactivity
This compound is a heterocyclic compound belonging to the pyrimidine family. The presence of a thiol group allows for a variety of chemical transformations, including alkylation to form thioethers and oxidation to disulfides or sulfonic acids. The hydroxyl group can undergo etherification and other modifications. The pyrimidine ring itself can be further functionalized, providing a scaffold for the synthesis of a diverse range of molecules.
Applications in Drug Discovery
Pyrimidine derivatives are integral to many biologically active compounds, including antivirals, anticancer agents, and central nervous system drugs.[1] Specifically, 2-mercaptopyrimidine derivatives are precursors to compounds that have shown significant biological activity. Derivatives of the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine have been investigated as potent and selective A3 adenosine receptor (A3AR) antagonists, which have potential applications in treating inflammatory diseases and cancer.[2]
The ethyl group at the 6-position of the pyrimidine ring can influence the lipophilicity and steric interactions of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the condensation of an appropriate β-ketoester with thiourea. This approach is a well-established method for the formation of the pyrimidine ring.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar pyrimidine derivatives.
Materials:
-
Ethyl 3-oxopentanoate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To the stirred solution of sodium ethoxide at room temperature, add thiourea and stir until it dissolves.
-
Slowly add ethyl 3-oxopentanoate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with glacial acetic acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Application as an Intermediate: Synthesis of S-alkylated Derivatives
The mercapto group of this compound is a key functional handle for further molecular elaboration. A common reaction is S-alkylation to introduce various side chains, which can modulate the biological activity of the resulting compounds.
Experimental Protocol: S-alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium hydroxide, sodium hydride)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base portion-wise to the solution at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated derivative.
Quantitative Data
The following table summarizes typical reaction yields and biological activities for derivatives of similar 2-mercaptopyrimidines, providing an indication of the potential for compounds derived from this compound.
| Starting Material | Reagent | Product | Yield (%) | Biological Activity (IC50/Ki) | Reference |
| 4-amino-6-hydroxy-2-mercaptopyrimidine | Benzyl bromide | 4-amino-2-(benzylthio)-6-hydroxypyrimidine | 92 | - | [2] |
| 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Ethyl iodide | 6-amino-2-(ethylthio)pyrimidin-4(3H)-one | 85 | - | [2] |
| 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives | - | A3 Adenosine Receptor Antagonists | - | Ki = 3.5 nM (for the most potent compound) | [4] |
Visualizing Workflows and Pathways
To better illustrate the synthetic and application pathways involving this compound, the following diagrams are provided.
Caption: General workflow for the synthesis of the target intermediate.
Caption: Workflow for creating and testing new drug candidates.
Caption: Role of pyrimidine derivatives as kinase inhibitors.
References
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166) - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for Cell Viability Assessment of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antiproliferative effects.[1] These compounds often exert their anticancer effects by interfering with nucleic acid synthesis, inhibiting key enzymes involved in cell division, or inducing programmed cell death (apoptosis).[1] A critical initial step in evaluating the potential of novel pyrimidine compounds is to determine their effect on cancer cell viability. This document provides a detailed protocol for assessing the cell viability and cytotoxicity of pyrimidine compounds using the MTT assay, a widely used colorimetric method.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2][4]
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of pyrimidine compounds on a cancer cell line of interest.
Materials:
-
96-well flat-bottom sterile microplates[1]
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A-549, HCT-116)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrimidine compound(s) of interest, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]
-
Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[3][5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Humidified incubator at 37°C with 5% CO2[5]
-
Microplate reader capable of measuring absorbance at 570 nm[6]
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5][6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound stock solution in complete culture medium to achieve the desired final concentrations.[5] A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended to generate a full dose-response curve.[6]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the diluted pyrimidine compounds to the respective wells.
-
Include the following controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrimidine compound. This serves as the 100% viability control.[5]
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).[5]
-
Blank Control: Wells containing only cell culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.[4]
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:[2] % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6]
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of different pyrimidine compounds on various cell lines.
Table 1: In Vitro Cytotoxicity of Pyrimidine Compounds against Human Cancer Cell Lines
| Compound | Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD |
| Pyrimidine Analog A | MCF-7 (Breast) | 48 | 5.2 ± 0.7 |
| Pyrimidine Analog A | PC-3 (Prostate) | 48 | 8.9 ± 1.1 |
| Pyrimidine Analog A | A549 (Lung) | 48 | 12.4 ± 2.3 |
| Pyrimidine Analog B | MCF-7 (Breast) | 48 | 1.8 ± 0.3 |
| Pyrimidine Analog B | PC-3 (Prostate) | 48 | 3.5 ± 0.5 |
| Pyrimidine Analog B | A549 (Lung) | 48 | 6.1 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.5 ± 0.1 |
| Doxorubicin (Control) | PC-3 (Prostate) | 48 | 0.8 ± 0.2 |
| Doxorubicin (Control) | A549 (Lung) | 48 | 1.1 ± 0.3 |
IC50 values are represented as the mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow and Signaling Pathway
Diagrams illustrating the experimental workflow and a representative signaling pathway affected by pyrimidine compounds can aid in the understanding of the protocol and the mechanism of action.
Many pyrimidine analogs function as antimetabolites by interfering with DNA and RNA synthesis.[1] A classic example is the inhibition of thymidylate synthase by a metabolite of 5-fluorouracil (5-FU), which leads to the depletion of thymidine, a crucial component for DNA replication, ultimately causing cell cycle arrest and apoptosis.[1]
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Application Notes and Protocols for Molecular Docking Studies of 2-Thiouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 2-thiouracil derivatives, targeting key proteins in various disease pathways. Detailed protocols for performing these in silico studies are provided to guide researchers in this field.
Application Notes
2-Thiouracil, a sulfur-containing analog of uracil, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds, predicting their binding affinities to various protein targets, and guiding the design of more potent and selective inhibitors. These in silico approaches have identified 2-thiouracil derivatives as promising candidates for the development of novel therapeutics against cancer and inflammatory diseases.
Key protein targets that have been successfully investigated in molecular docking studies with 2-thiouracil derivatives include:
-
Cyclin-Dependent Kinase 2A (CDK2A): A key regulator of the cell cycle, its inhibition is a major target for anticancer therapies.[1][2][3]
-
c-Kit Protein Tyrosine Kinase (c-KIT): A receptor tyrosine kinase involved in cell signaling pathways that control cell survival, proliferation, and differentiation. Mutations in c-KIT are associated with various cancers.[4][5]
-
Eg5 (Kinesin Spindle Protein): A motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for the development of antimitotic cancer drugs.[6]
-
15-Lipoxygenase (15-LOX): An enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[7][8][9]
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy.[10][11]
-
Topoisomerase II (Topo II): An enzyme that plays a crucial role in altering the topology of DNA, essential for DNA replication and transcription. It is a validated target for a number of anticancer drugs.[12][13]
Molecular docking simulations have consistently demonstrated that 2-thiouracil derivatives can effectively bind to the active sites of these target proteins, often through a network of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The binding energies and docking scores obtained from these studies provide a quantitative measure of the binding affinity, allowing for the ranking of different derivatives and the identification of lead compounds for further experimental validation.
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking studies of 2-thiouracil derivatives against their respective protein targets.
Table 1: Docking Scores and Binding Energies of 2-Thiouracil Derivatives against Cancer-Related Targets
| Derivative/Compound | Target Protein | Docking Software | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| Compound 6e | CDK2A | Not Specified | -5.48 | - | [1] |
| TPHP (Reference) | CDK2A | Not Specified | -4.52 | - | [1] |
| Compound 9 | c-kit PTK | Not Specified | - | 69.55 ± 0.39 | [4][5] |
| Various Derivatives | c-kit PTK | Not Specified | - | 65.13 ± 0.17 to 69.55 ± 0.39 | [4][5] |
| Various Derivatives | Eg5 | Not Specified | -5.0 to -26.7 | - | [6] |
| 5-Fluorouracil (Reference) | Eg5 | Not Specified | -8.0 | - | [6] |
| Compounds 21c, 21d, 24 | Thymidylate Synthase | Discovery Studio | -34.65 (CDOCKER Interaction Energy) | - | [11] |
| dUMP (Reference) | Thymidylate Synthase | Discovery Studio | - | - | [11] |
Table 2: IC50 Values of 2-Thiouracil Derivatives from In Vitro Assays
| Derivative/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 9 | CaCo-2 | 2.82 | [4][5] |
| Compound 9 | MCF7 | 2.92 | [4][5] |
| Compounds 1-13 | HeLa | 4.18 to 10.20 | [6] |
| 5-Fluorouracil (Reference) | HeLa | 12.08 | [6] |
Table 3: Docking Results of 2-Thiouracil Derivatives against 15-Lipoxygenase
| Derivative/Compound | Docking Score (kcal/mol) | Reference |
| Compound 9b | Not Specified | [7][8][9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking studies of 2-thiouracil derivatives against a generic protein target using AutoDock Vina, a widely used and freely available software.
Protocol 1: Molecular Docking using AutoDock Vina
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Discovery Studio Visualizer: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of the 2-thiouracil derivatives.
2. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 1T46 for c-KIT).
-
Clean the Protein: Open the PDB file in ADT. Remove water molecules, co-factors, and any existing ligands.
-
Add Hydrogens: Add polar hydrogens to the protein.
-
Compute Charges: Add Kollman charges to the protein.
-
Save as PDBQT: Save the prepared protein as a PDBQT file. This format includes atomic charges and atom types required by AutoDock Vina.
3. Ligand Preparation:
-
Obtain Ligand Structure: Download the 3D structure of the 2-thiouracil derivative from a database like PubChem in SDF or MOL2 format.
-
Load into ADT: Open the ligand file in ADT.
-
Detect Torsions: Define the rotatable bonds in the ligand to allow for flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a PDBQT file.
4. Grid Box Generation:
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking will be performed. This should encompass the active site of the protein.
-
Set Grid Parameters: In ADT, open the "Grid" -> "Grid Box" menu. Adjust the center and dimensions (x, y, z) of the grid box to cover the entire binding pocket. The coordinates for the grid center can often be determined from the position of a co-crystallized ligand or by identifying key active site residues from the literature.
-
Save Grid Parameters: Save the grid parameter file (GPF).
5. Running the Docking Simulation:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
6. Analysis of Results:
-
Visualize Docking Poses: Open the output PDBQT file in PyMOL or Discovery Studio Visualizer to view the predicted binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Identify the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Examine Binding Affinity: The docking log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the top-ranked poses. A more negative score indicates a stronger predicted binding affinity.
Visualizations
Experimental Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathways
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: DNA Topoisomerases [jove.com]
- 10. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Enigmatic Scaffold: Exploring the Medicinal Chemistry Potential of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Despite its well-defined structure, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS: 53939-83-6) remains a molecule of untapped potential within the realm of medicinal chemistry. Publicly available research dedicated specifically to the biological activities and therapeutic applications of this compound is notably scarce. However, by examining the broader class of 4-hydroxy-2-mercaptopyrimidine derivatives, we can infer potential avenues for drug discovery and development, laying a foundation for future investigations. This application note aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the latent possibilities surrounding this scaffold, including a general synthetic protocol and a discussion of potential therapeutic targets based on structurally related compounds.
General Overview of 4-Hydroxy-2-mercaptopyrimidine Derivatives in Medicinal Chemistry
The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The presence of hydroxyl and mercapto groups at positions 4 and 2, respectively, endows the 4-hydroxy-2-mercaptopyrimidine scaffold with versatile chemical reactivity and the potential for diverse biological interactions. Derivatives of this core structure have been explored for a range of therapeutic applications, including:
-
Antiviral and Reverse Transcriptase Inhibition: Certain pyrimidine derivatives have shown promise as antiviral agents.
-
Antimicrobial and Anti-inflammatory Activities: The pyrimidine nucleus is a common feature in compounds exhibiting antibacterial, antifungal, and anti-inflammatory properties.[1]
-
Anticancer (Cytotoxic) Activity: Various substituted pyrimidines have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[2]
-
A3 Adenosine Receptor Antagonism: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been investigated as antagonists of the A3 adenosine receptor, a target for inflammatory and neurological disorders.
Given the activities of its chemical cousins, it is plausible that this compound could serve as a valuable starting point for the development of novel therapeutics in these and other areas. The ethyl group at position 6 may offer advantages in terms of lipophilicity and target engagement compared to other substitution patterns.
Synthetic Protocol: A General Approach to 4-Hydroxy-2-mercaptopyrimidines
The synthesis of 4-hydroxy-2-mercaptopyrimidine derivatives is typically achieved through a condensation reaction. A general protocol for the synthesis of compounds like this compound involves the reaction of a β-ketoester with thiourea in the presence of a base.
Protocol: Synthesis of 6-substituted-4-hydroxy-2-mercaptopyrimidine
Materials:
-
Ethyl 3-oxopentanoate (for the synthesis of the 6-ethyl derivative)
-
Thiourea
-
Sodium ethoxide or another suitable base
-
Ethanol (absolute)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add an equimolar amount of ethyl 3-oxopentanoate followed by an equimolar amount of thiourea.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify the solution with hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Future Directions
While specific biological data for this compound is not available, the known activities of related compounds suggest several promising avenues for future research:
-
Screening for Anticancer Activity: The compound could be screened against a panel of cancer cell lines to assess its cytotoxic potential.
-
Evaluation as an Antimicrobial Agent: Its efficacy against various strains of bacteria and fungi could be investigated.
-
Investigation as a Kinase Inhibitor: The pyrimidine scaffold is present in many kinase inhibitors. Docking studies and in vitro kinase assays could reveal potential targets.
-
Exploration as a CNS-active Agent: Given the role of related compounds as adenosine receptor antagonists, its activity at various CNS receptors could be explored.
Visualizing the Research Landscape
Due to the absence of specific experimental data and known signaling pathways for this compound, the creation of detailed diagrams as requested is not feasible. However, to illustrate the general workflow for investigating a novel compound in medicinal chemistry, the following diagram is provided.
Figure 1: A generalized workflow for the discovery and development of a novel medicinal chemistry compound.
References
Synthesis of Metal Complexes with 2-Thiouracil Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes with 2-thiouracil and its derivatives. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of these compounds. The coordination of metal ions with 2-thiouracil derivatives has been shown to enhance their biological activities, including antitumor, antibacterial, and antifungal properties.
Application Notes
The synthesis of metal complexes with 2-thiouracil and its derivatives is a burgeoning field of research with significant therapeutic potential. These complexes often exhibit enhanced biological activity compared to the free ligands. For instance, the incorporation of metal ions such as copper(II), palladium(II), and gold(III) has been demonstrated to significantly improve the cytotoxic effects of thiouracil derivatives against cancer cell lines.[1][2][3]
One of the key advantages of these metal complexes is their potential for selective cytotoxicity, showing a more pronounced inhibitory effect on cancer cells compared to normal cells.[1][2][3] This selectivity is a critical factor in the development of novel anticancer agents with reduced side effects. The mechanism of action for some of these complexes involves the induction of apoptosis, or programmed cell death, in cancer cells through specific signaling pathways. For example, ruthenium(II) complexes with 6-methyl-2-thiouracil have been shown to trigger caspase-mediated apoptosis through the JNK/p38 pathway in human acute promyelocytic leukemia cells.
In addition to their anticancer properties, metal complexes of 2-thiouracil derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The coordination of the metal ion can modulate the lipophilicity and cellular uptake of the ligand, leading to improved antimicrobial efficacy.
The synthesis of these complexes is typically straightforward, often involving the reaction of a metal salt with the 2-thiouracil derivative in a suitable solvent.[6] Characterization of the resulting complexes is crucial to confirm their structure and purity and is typically achieved using a combination of spectroscopic techniques such as UV-Vis, IR, and NMR, as well as elemental analysis.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of selected metal complexes with 2-thiouracil derivatives.
Table 1: Cytotoxicity of Metal Complexes with 2-Thiouracil Derivatives
| Compound | Cell Line | CD50 (mM) | Reference |
| 6-propyl-2-thiouracil | HeLa (Human Cervical Carcinoma) | 0.0955 | [2] |
| Vero (Normal Kidney Cells) | > 0.1 | [3] | |
| Cu(II) complex with 6-propyl-2-thiouracil | HeLa (Human Cervical Carcinoma) | 0.0055 | [3] |
| Vero (Normal Kidney Cells) | 0.011 | [3] | |
| Pd(II) complex with 6-propyl-2-thiouracil | HeLa (Human Cervical Carcinoma) | 0.00064 | [2][3] |
| Vero (Normal Kidney Cells) | 0.0014 | [3] | |
| 2,4-dithiouracil | HeLa (Human Cervical Carcinoma) | > 0.1 | [1] |
| Vero (Normal Kidney Cells) | > 0.1 | [1] | |
| Au(III) complex with 2,4-dithiouracil | HeLa (Human Cervical Carcinoma) | 0.008 | [1] |
| Vero (Normal Kidney Cells) | 0.025 | [1] | |
| Cu(II) complex with 2,4-dithiouracil | HeLa (Human Cervical Carcinoma) | 0.012 | [1] |
| Vero (Normal Kidney Cells) | 0.035 | [1] |
Table 2: Antimicrobial Activity (MIC values) of Silver(I) Complexes with Thiouracil Derivatives
| Compound | Microorganism | MIC (mmol/L) |
| Ag-2-thiouracil | Gram-positive and Gram-negative bacteria | 1.78 - 3.56 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of metal complexes with 2-thiouracil derivatives.
Protocol 1: General Synthesis of Cu(II) and Pd(II) Complexes with 6-Alkyl-2-Thiouracil Derivatives[6]
Materials:
-
6-methyl-2-thiouracil or 6-propyl-2-thiouracil
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve the 6-alkyl-2-thiouracil ligand in DMSO.
-
Prepare an aqueous solution of the corresponding metal salt (Cu(CH₃COO)₂·H₂O or Pd(NO₃)₂·2H₂O).
-
Prepare an aqueous solution of NaOH.
-
Mix the aqueous solution of the metal salt, the ligand solution in DMSO, and the aqueous NaOH solution in a metal-to-ligand molar ratio of 1:4:2.
-
Stir the reaction mixture at room temperature.
-
The non-charged complex will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate repeatedly with deionized water.
-
Dry the final product over anhydrous calcium chloride.
Protocol 2: Characterization of Metal Complexes
1. UV-Vis Spectroscopy: [4]
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO).
-
Record the absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.
-
The coordination of the metal to the ligand can be observed by shifts in the absorption bands compared to the free ligand.
2. Infrared (IR) Spectroscopy: [4]
-
Prepare a KBr pellet of the complex or use an ATR-FTIR spectrometer.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the shifts in the characteristic vibrational bands of the C=O, C=S, and N-H groups to determine the coordination sites of the ligand to the metal ion.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra.
-
Compare the spectra of the complex with that of the free ligand to identify changes in chemical shifts, which can provide information about the coordination mode.
4. Elemental Analysis:
-
Determine the percentage composition of C, H, N, and S in the complex using an elemental analyzer.
-
The metal content can be determined by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
The results are used to confirm the empirical formula of the synthesized complex.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with 2-thiouracil derivatives.
Caption: General workflow for the synthesis and characterization of 2-thiouracil metal complexes.
Signaling Pathway
This diagram illustrates the proposed mechanism of action for Ruthenium(II) complexes with 6-methyl-2-thiouracil, leading to apoptosis in cancer cells.
Caption: Apoptosis induction by a Ru(II)-thiouracil complex via the JNK/p38 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the cyclocondensation reaction of ethyl 3-oxopentanoate (ethyl propionylacetate) with thiourea.[1] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Inefficient Base: The activity of the base is critical. Ensure that the sodium ethoxide or methoxide is freshly prepared or properly stored to prevent decomposition.
-
Reactant Quality: The purity of the starting materials, ethyl 3-oxopentanoate and thiourea, is important. Impurities can lead to side reactions and reduce the yield of the desired product.[3]
-
Improper Stoichiometry: Carefully controlling the molar ratios of the reactants is necessary to avoid the formation of byproducts.
Q3: I am observing significant amounts of side products. What are the common impurities and how can I minimize their formation?
A common side reaction in similar pyrimidine syntheses is the formation of Hantzsch-type 1,4-dihydropyridines. This can occur when two equivalents of the β-ketoester react with ammonia (which can form from the decomposition of urea/thiourea at higher temperatures).[2] To minimize this:
-
Control Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[2]
-
Order of Addition: In some cases, adding the thiourea last to the reaction mixture can help minimize its decomposition.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and side reactions.[2]
Another potential impurity is the formation of N-acylureas. Careful control of reaction stoichiometry and catalyst selection can help suppress this side reaction.[2]
Q4: What is the best method for purifying the final product?
Recrystallization is often the most effective method for purifying this compound.[2] The choice of solvent is critical for successful recrystallization. Common solvents to consider are ethanol, water, or a mixture of the two. Washing the crude product with a non-polar solvent like petroleum ether can help remove non-polar impurities before recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Inactive base (sodium ethoxide/methoxide). | Use freshly prepared base or a new batch from a reliable supplier. |
| Low quality of starting materials. | Check the purity of ethyl 3-oxopentanoate and thiourea. Purify if necessary. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with literature values and adjust based on TLC monitoring. | |
| Formation of a Fluorescent Byproduct | Hantzsch-type 1,4-dihydropyridine formation. | Lower the reaction temperature. Consider changing the order of reactant addition (add thiourea last).[2] |
| Product is Difficult to Purify | Presence of N-acylurea or other closely related impurities. | Optimize reaction stoichiometry. Attempt recrystallization from different solvent systems. Column chromatography may be necessary in some cases. |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. A moderate increase in temperature may also be beneficial.[2] |
| Catalyst inefficiency. | If using a catalyst, ensure it is active. Some catalysts may require regeneration.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is a generalized procedure based on common methods for synthesizing similar pyrimidine derivatives.
Materials:
-
Ethyl 3-oxopentanoate
-
Thiourea
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1 molar equivalent) and ethyl 3-oxopentanoate (1 molar equivalent).
-
Reflux: Heat the reaction mixture to reflux. The reaction time can vary, so it is essential to monitor the progress by TLC. A typical reaction time is several hours.[2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Carefully neutralize the reaction mixture with glacial acetic acid. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Data Presentation
Table 1: Reactant Quantities and Yields for a Typical Laboratory Scale Synthesis
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Ethyl 3-oxopentanoate | 144.17 | 0.1 | 14.42 | ~14.3 |
| Thiourea | 76.12 | 0.1 | 7.61 | - |
| Sodium | 22.99 | 0.1 | 2.30 | - |
| Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | |
| This compound | 156.20 | (To be determined experimentally) | (To be calculated) |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Polar Pyrimidine Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar pyrimidine derivatives using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying polar pyrimidine derivatives?
A1: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This can lead to several issues, including poor retention in reverse-phase chromatography (RPC), peak tailing in HPLC, and difficulties with crystallization due to high solubility in polar solvents.[1] These molecules often contain multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatography techniques are most effective for purifying these compounds?
A2: The choice of chromatographic technique depends on the specific characteristics of the pyrimidine derivative. Commonly used and effective methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted for polar pyrimidines. Strategies include using polar-endcapped columns or adding ion-pairing agents to the mobile phase to improve retention.[1]
-
Ion-Exchange Chromatography (IEC): This technique is suitable for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1]
-
Normal-Phase Chromatography (NPC): While less common for highly polar compounds due to potential for strong, irreversible binding to the stationary phase, it can be an option.[2][3] However, it often requires careful control of mobile phase water content to ensure reproducibility.[4][5]
Q3: When should I consider crystallization for purification?
A3: Crystallization is a viable purification method for polar pyrimidine derivatives, particularly when dealing with larger quantities of material where chromatography might be less economical. It is most successful when a solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. If you encounter issues like the compound failing to crystallize or forming an oil, troubleshooting steps such as trying different solvent systems or using a co-solvent approach can be effective.[2]
Troubleshooting Guides
Issue 1: Poor or No Retention in Reverse-Phase HPLC
Question: My polar pyrimidine derivative is eluting in or near the void volume on a standard C18 column. How can I increase its retention time?
Answer: This is a common problem due to the high polarity of the analyte and its weak interaction with the nonpolar stationary phase.[2] Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar compounds.[1]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar analytes.[1]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can increase their hydrophobicity and, consequently, their retention on a reverse-phase column.[1][6] For basic compounds, a lower pH is often beneficial, while for acidic compounds, a higher pH may be required.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with a charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2]
| Strategy | Recommended Action | Expected Outcome |
| Column Chemistry | Switch to a polar-embedded or polar-endcapped C18 column. | Enhanced retention of polar analytes. |
| Mobile Phase Composition | Decrease the percentage of the organic modifier (e.g., from 90% to 70% acetonitrile). | Increased retention time. |
| Mobile Phase pH | For a basic pyrimidine, lower the pH of the mobile phase (e.g., to pH 3-4). | Increased hydrophobicity and retention. |
| Mobile Phase Additives | Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds). | Formation of a more retained neutral ion-pair. |
Issue 2: Significant Peak Tailing in HPLC
Question: I am observing significant peak tailing for my polar pyrimidine derivative. What are the likely causes and how can I resolve this?
Answer: Peak tailing, especially for basic compounds, often results from unwanted secondary interactions with the stationary phase.[2] Here’s a step-by-step troubleshooting guide:
-
Secondary Ionic Interactions: Basic amino groups on the pyrimidine ring can interact with acidic silanol groups on silica-based stationary phases.
-
Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger (more polar in HILIC, less polar in RPC) than the mobile phase can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the minimum amount of a stronger solvent.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Solution: Reduce the injection volume or the concentration of your sample.[2]
-
-
Column Degradation: A partially blocked column frit or a void at the head of the column can also lead to peak tailing.
-
Solution: Try reversing and flushing the column (always check the manufacturer's guidelines first). If the problem persists, the column may need to be replaced.[1]
-
Issue 3: Compound is Unstable on Silica Gel during Normal-Phase Chromatography
Question: My polar pyrimidine derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[6] Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonia, before loading your sample.[2][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[6]
-
Utilize Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.
Experimental Workflows and Logic Diagrams
Caption: General experimental workflow for the purification of polar pyrimidine derivatives.
Caption: Troubleshooting decision tree for poor retention of polar pyrimidines in RP-HPLC.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[1]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the prepared sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions using analytical HPLC.[1]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Deactivation of Silica Gel for Normal-Phase Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[6]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[7]
-
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 3: Crystallization of a Polar Pyrimidine Derivative
-
Solvent Selection:
-
Choose a solvent in which the pyrimidine derivative has high solubility when hot and low solubility when cold.
-
If a single solvent is not effective, a co-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve.[2]
-
-
Dissolution: Dissolve the crude compound in a minimum amount of the chosen hot solvent or solvent system to create a saturated solution.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Normal Phase Chromatography [labbulletin.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Biginelli Reaction Troubleshooting
Question 1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] Ammonia can be formed from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[1][2]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Question 2: I'm observing a low yield in my Biginelli reaction with a large amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Strategies:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials, such as the aldehyde, β-ketoester, or urea, can inhibit the reaction.[2] Ensure all reactants are of high purity.[1][2]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[1][2] These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
Question 4: The Knoevenagel condensation between the aldehyde and β-ketoester seems to be a major competing reaction, reducing my overall yield. How can I minimize this side reaction?
Answer:
The Knoevenagel condensation can indeed be a significant side reaction, leading to the formation of an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1][3]
Mitigation Strategies:
-
Catalyst Choice: Certain catalysts can favor the formation of the N-acyliminium ion intermediate from the aldehyde and urea, which is crucial for the Biginelli pathway, thus outcompeting the Knoevenagel condensation.[3]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the desired reaction pathway.[3][4]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction rate and improve the yield of the desired dihydropyrimidine.[3]
Pinner Synthesis Troubleshooting
Question 5: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls and how can I avoid them?
Answer:
The Pinner synthesis can be prone to several side reactions, including self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of intermediates and starting materials.[2][3] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[3]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1][2] Common bases include sodium ethoxide or potassium carbonate.[2]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[3]
Data Presentation
Table 1: Troubleshooting Summary for Biginelli Reaction Side Products
| Side Product | Identification Methods | Prevention Strategies |
| Hantzsch Dihydropyridine | Yellow fluorescence, NMR, Mass Spectrometry | Lower reaction temperature, select appropriate catalyst, add urea last.[1][2] |
| N-Acylurea | NMR, Mass Spectrometry | Control reactant stoichiometry, select appropriate catalyst.[1] |
| Knoevenagel Adduct | NMR (absence of urea moiety), Mass Spectrometry | Use a slight excess of urea, choose a catalyst that favors the Biginelli pathway, consider microwave irradiation.[3] |
Table 2: Key Parameters for Optimizing Pinner Pyrimidine Synthesis
| Parameter | Importance | Recommended Action |
| Amidine Purity | Critical to prevent hydrolysis | Use freshly prepared or purified amidine hydrochloride.[1][2] |
| Reaction Atmosphere | Essential to prevent hydrolysis of intermediates | Maintain strict anhydrous and inert conditions.[2][3] |
| Base | Influences cyclization efficiency | Carefully select the base and control its stoichiometry.[1][2] |
| Temperature | Affects stability of Pinner salt intermediate | Employ low temperatures to prevent decomposition.[3] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyrimidine Synthesis by TLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a TLC plate (e.g., silica gel 60 F254). Also, spot the starting materials for comparison.
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).[5]
-
Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Retention Factor (Rf) for each spot.[5]
Protocol 2: General Procedure for a Biginelli Reaction to Minimize Hantzsch Byproduct
-
Reactant Loading: In a round-bottom flask, combine the aldehyde (1 mmol) and the β-ketoester (1 mmol).[2]
-
Catalyst Addition: Add the chosen catalyst (e.g., a Lewis acid).
-
Urea Addition: Add urea (1.5 mmol) to the mixture.[2]
-
Reaction Conditions: Stir the reaction mixture at a controlled, lower temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add cold water to the flask and collect the precipitated solid by filtration.
-
Purification: Wash the solid with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure dihydropyrimidinone.
Protocol 3: General Procedure for a Pinner Pyrimidine Synthesis under Anhydrous Conditions
-
Apparatus Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[1]
-
Amidine Addition: Add the amidine hydrochloride (10 mmol) to the solution.[1]
-
Base Addition: Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1][2]
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1][2]
Visualizations
Caption: Biginelli vs. Hantzsch reaction pathways.
Caption: General troubleshooting workflow for pyrimidine synthesis.
References
Technical Support Center: Recrystallization of Thiouracil Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of thiouracil and its derivatives. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to optimize your purification processes.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of thiouracil compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" (forms a liquid instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, causing it to melt in the hot solution.[1] The solution is supersaturated, and the compound is precipitating too quickly.[1] Significant impurities are present, lowering the melting point of the mixture.[2] | - Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to lower the saturation point.[2]- Reheat the solution to dissolve the oil, then allow it to cool more slowly. Consider insulating the flask to prolong the cooling period.[2]- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]- Attempt purification by another method, such as column chromatography, to remove a larger portion of impurities first.[3] |
| No crystals form upon cooling | Too much solvent was used, and the solution is not saturated at the lower temperature.[2] The solution is supersaturated, but crystal nucleation has not initiated.[2][4] | - Reduce the volume of the solvent by gentle heating and evaporation, then attempt to cool again.[2]- Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface.[4]- Add a "seed crystal" of the pure thiouracil compound to the cooled solution.[4]- If all else fails, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted with a different solvent system.[5] |
| Crystals form too quickly | The solution is highly supersaturated, leading to rapid precipitation which can trap impurities.[5] | - Reheat the solution and add a small amount of additional solvent to decrease the saturation level.[5]- Allow the solution to cool more slowly by placing the flask in an insulated container.[5] |
| Low recovery of purified compound | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[4][5] The crystals were washed with a solvent that was not sufficiently cold, leading to redissolving of the product.[4] Premature crystallization occurred during a hot filtration step. | - Before filtering, cool the solution in an ice bath to minimize the solubility of the compound.[6]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]- To check the mother liquor for dissolved product, evaporate a small sample to see if a significant residue remains. If so, the mother liquor can be concentrated and cooled to recover more crystals.[5]- If premature crystallization is an issue during hot filtration, use a slight excess of hot solvent to keep the compound dissolved. This excess can be evaporated before the final cooling and crystallization step.[1] |
| Discolored crystals | Colored impurities are present in the crude material. | - In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, be aware that charcoal can also adsorb the desired compound, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing thiouracil compounds?
A1: The choice of solvent is critical and depends on the specific thiouracil derivative. Based on experimental data and general principles, here are some recommendations:
-
Mixed Solvents: A mixture of dimethylformamide (DMF) and water has been successfully used for the recrystallization of various thiouracil derivatives.[7][8] The proportion of each solvent should be optimized to ensure the compound is soluble in the hot mixture and insoluble upon cooling.
-
Alcohols: Ethanol and methanol can be effective solvents. For instance, 6-propyl-2-thiouracil is soluble in alcohol at a concentration of 16 mg/mL.[9]
-
Water: While many organic compounds have low solubility in water, some polar thiouracil derivatives may be recrystallized from hot water. 6-propyl-2-thiouracil has a solubility of 1.1 mg/mL in water at 20°C, which increases to 10 mg/mL in boiling water.[9]
-
General Guidance: A good starting point is to choose a solvent with similar functional groups to the compound being purified.[10] For thiouracil and its derivatives, polar solvents are generally more suitable.
Q2: How can I determine the optimal solvent system for a new thiouracil derivative?
A2: A systematic approach is to perform small-scale solubility tests. Place a small amount of your compound (a few milligrams) in separate test tubes and add a small amount of different solvents. A good recrystallization solvent will dissolve the compound when heated but show low solubility at room temperature.[4]
Q3: What are some common impurities in thiouracil compounds?
A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. For propylthiouracil, potential impurities include thiourea and other related compounds.[11][12] Unreacted starting materials, such as the corresponding β-ketoester and thiourea, are also common impurities in synthetic preparations.
Q4: When should I use a single-solvent versus a multi-solvent recrystallization?
A4: A single-solvent recrystallization is generally preferred for its simplicity.[6] However, if a single solvent that meets all the criteria (high solubility when hot, low solubility when cold) cannot be found, a multi-solvent system is a good alternative.[6] In a typical two-solvent system, the thiouracil compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is insoluble is added dropwise to the hot solution until it becomes slightly cloudy. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.[13]
Quantitative Data: Solubility of Thiouracil Compounds
The following tables summarize the solubility of 2-thiouracil and 6-propyl-2-thiouracil in various solvents. This data is crucial for selecting an appropriate recrystallization solvent and estimating the expected yield.
Table 1: Solubility of 2-Thiouracil
| Solvent | Solubility | Temperature |
| Water | 0.5 g/L[14] | Not Specified |
| Water | 0.67 mg/mL (requires sonication)[15] | Not Specified |
| 1 N NaOH | Soluble | Not Specified |
| Ethanol | Slightly soluble[16] | Not Specified |
| Ether | Insoluble[16] | Not Specified |
| DMSO | 50 mg/mL (requires sonication)[15] | Not Specified |
Table 2: Solubility of 6-Propyl-2-Thiouracil
| Solvent | Solubility | Temperature |
| Water | 1.1 mg/mL[9] | 20°C |
| Boiling Water | 10 mg/mL[9] | 100°C |
| Alcohol | 16 mg/mL[9] | Not Specified |
| Acetone | 16 mg/mL[9] | Not Specified |
| 1 N NaOH | 50 mg/mL (with heat)[9] | Not Specified |
| Ether | Essentially insoluble[9] | Not Specified |
| Chloroform | Essentially insoluble[9] | Not Specified |
| Benzene | Essentially insoluble[9] | Not Specified |
Table 3: Mole Fraction Solubility of 6-Propyl-2-Thiouracil in DMF/Water Binary Solvent at Different Temperatures[8]
| Temperature (K) | Mole Fraction of DMF = 0.2 | Mole Fraction of DMF = 0.4 | Mole Fraction of DMF = 0.6 | Mole Fraction of DMF = 0.8 | Mole Fraction of DMF = 1.0 |
| 278.15 | 0.00018 | 0.00078 | 0.00331 | 0.01358 | 0.04943 |
| 283.15 | 0.00023 | 0.00098 | 0.00412 | 0.01633 | 0.05698 |
| 288.15 | 0.00028 | 0.00123 | 0.00509 | 0.01955 | 0.06541 |
| 293.15 | 0.00035 | 0.00153 | 0.00624 | 0.02331 | 0.07482 |
| 298.15 | 0.00043 | 0.00189 | 0.00762 | 0.02768 | 0.08531 |
| 303.15 | 0.00053 | 0.00233 | 0.00927 | 0.03274 | 0.09699 |
| 308.15 | 0.00065 | 0.00286 | 0.01122 | 0.03858 | 0.10998 |
| 313.15 | 0.00080 | 0.00350 | 0.01353 | 0.04529 | 0.12441 |
| 318.15 | 0.00098 | 0.00427 | 0.01625 | 0.05299 | 0.14042 |
| 323.15 | 0.00120 | 0.00521 | 0.01946 | 0.06181 | 0.15817 |
Experimental Protocols
Detailed Protocol: Recrystallization of a Thiouracil Compound (e.g., 6-Methyl-2-thiouracil) from an Aqueous/Organic Mixture
This protocol is adapted from a general procedure for a related compound and should be optimized for the specific thiouracil derivative being purified.
Materials:
-
Crude thiouracil compound
-
Recrystallization solvent (e.g., ethanol or DMF)
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capabilities)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude thiouracil compound in an Erlenmeyer flask. Add a minimal amount of the chosen organic solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently with stirring. Continue to add the organic solvent in small portions until the solid dissolves completely at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step is often omitted if the hot solution is clear.
-
Addition of Anti-Solvent: To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot organic solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents (in the same approximate ratio used for the crystallization).
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel. For complete drying, the crystals can be placed in a desiccator under vacuum.
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure for thiouracil compounds.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing the issue of a compound "oiling out" during recrystallization.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LabXchange [labxchange.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. chembk.com [chembk.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lobachemie.com [lobachemie.com]
Technical Support Center: 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 6-Ethyl-4-hydroxy-2-mercaptopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:
-
Starting Materials: Residual unreacted starting materials are a common source of impurities. The most probable synthetic route for this compound involves the condensation of ethyl 3-oxopentanoate and thiourea. Therefore, these two reagents may be present in the final product.
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
-
Byproducts: Side reactions occurring during the synthesis can generate structurally related impurities.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to environmental factors such as heat, light, humidity, and oxidation, leading to the formation of degradation products.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps can also be present as impurities.
Q2: What are the common types of impurities I should look for?
Based on the likely synthesis pathway, the following are potential impurities to investigate:
-
Starting Materials:
-
Thiourea
-
Ethyl 3-oxopentanoate
-
-
Byproducts:
-
N,N'-bis(6-Ethyl-4-hydroxy-2-pyrimidinyl)thiourea (formed by the reaction of the product with unreacted thiourea).
-
Dimerization products of the starting materials or the final product.
-
-
Degradation Products:
-
Oxidation of the mercapto group to a disulfide or sulfonic acid.
-
Hydrolysis of the pyrimidine ring.
-
Q3: How can I detect and quantify these impurities?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating, detecting, and quantifying impurities in this compound. This method, typically using UV detection, can be validated to ensure it is sensitive, specific, accurate, and precise for its intended purpose. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Possible Cause: Presence of unknown impurities or degradation products.
Troubleshooting Steps:
-
Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution of known peaks).
-
Blank Injection: Inject a blank sample (diluent) to rule out any contamination from the solvent or the HPLC system.
-
Spiking Study: Spike the sample with known potential impurities (if available) to confirm their retention times.
-
Forced Degradation Study: Perform a forced degradation study to intentionally degrade the sample and see if the unknown peak corresponds to a degradation product. This involves exposing the sample to stress conditions like acid, base, oxidation, heat, and light.[1][2][3][4][5]
-
LC-MS Analysis: If the impurity remains unidentified, utilize LC-MS to obtain the mass of the unknown peak, which can provide crucial information for its structural elucidation.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Table 1: HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A:Mobile Phase B (90:10) |
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[1][2][3][4][5]
1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the sample diluent.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl and dilute to a suitable concentration with the sample diluent.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with the sample diluent.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Keep 10 mg of solid this compound in a hot air oven at 105 °C for 48 hours.
-
Cool, dissolve in the sample diluent, and dilute to a suitable concentration.
-
Analyze by HPLC.
5. Photolytic Degradation:
-
Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days.
-
Dissolve in the sample diluent and dilute to a suitable concentration.
-
Analyze by HPLC.
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 hours | Ring opening products |
| Base Hydrolysis | 0.1 N NaOH, RT | 24 hours | Ring opening products, salts |
| Oxidation | 3% H₂O₂, RT | 24 hours | Disulfide, Sulfonic acid derivatives |
| Thermal | 105 °C (Solid) | 48 hours | Dehydration, decomposition products |
| Photolytic | UV & Vis Light (Solid) | 7 days | Photodegradation products |
Visualizations
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Caption: Potential impurities arising from the synthesis of this compound.
References
solubility issues of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. The information addresses common solubility challenges encountered during experimentation.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound in my desired organic solvent. What should I do?
A1: Difficulty in dissolving this compound can arise from several factors. Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for solubility issues.
Q2: My compound precipitates out of solution after initial dissolution. What is happening?
A2: This phenomenon, known as precipitation, can occur due to several reasons:
-
Supersaturation: The initial conditions (e.g., heating) may have allowed for the dissolution of more compound than is stable at room temperature. Upon cooling, the excess compound precipitates.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.
-
pH Changes: If working with aqueous or buffered solutions, a change in pH can alter the ionization state of the compound, thereby affecting its solubility.
-
Instability: The compound may be degrading in the chosen solvent, with the degradation products being less soluble.
To address this, try preparing fresh solutions for immediate use, storing stock solutions at appropriate temperatures in tightly sealed containers, and ensuring the pH of your experimental medium is stable.
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. It is recommended to heat the solution gently (e.g., in a 37°C water bath) and for the shortest time necessary to achieve dissolution. Always check for any visual signs of degradation, such as a color change.
Frequently Asked Questions (FAQs)
Q4: What is the expected solubility of this compound in common organic solvents?
Solubility of Related Pyrimidine Derivatives:
| Compound Class | DMSO | Methanol | Ethanol | Water | Reference |
| Mercaptopyrimidine Derivatives | Soluble | Soluble | Soluble | Insoluble | [3][4] |
| Hydroxypyrimidine Derivatives | Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | [3][4] |
| General Pyrimidine | Highly Soluble | Highly Soluble | Highly Soluble | Moderately Soluble | [1] |
Based on its structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and likely to have some solubility in alcohols such as ethanol and methanol. Its solubility in water is expected to be low.[4]
Q5: What factors influence the solubility of this compound?
A5: Several factors can influence the solubility of this compound:
-
Polarity of the Solvent: "Like dissolves like" is a fundamental principle. The presence of hydroxyl and mercapto groups suggests that polar solvents will be more effective.[2]
-
Temperature: For most solid solutes, solubility increases with temperature.[1]
-
pH and Ionization: The hydroxyl and mercapto groups can ionize depending on the pH of the solution. The ionized form of the molecule is generally more soluble in aqueous solutions.[1]
-
Crystalline Form: The solid-state properties of the compound, such as its crystal lattice energy, can significantly impact its solubility.
Q6: Are there any known signaling pathways involving this compound?
A6: Specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, pyrimidine derivatives are known to be involved in various biological processes, and some are designed as inhibitors of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[5][6] The de novo synthesis of pyrimidines is a key metabolic pathway that supports cell proliferation and can be regulated by oncogenic signaling.[6]
Caption: Hypothetical signaling pathway for pyrimidine synthesis.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound.[5][7]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. Ensure there is undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.
Protocol 2: Preparation of a Stock Solution
For many experiments, preparing a concentrated stock solution in a strong solvent is a convenient starting point.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble, such as DMSO.
-
Weighing: Accurately weigh a precise amount of the compound.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired high concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 6-AMINO-5(2,2-DIETHOXYETHYL)-4-HYDROXY-2-MERCAPTOPYRIMIDINE CAS#: 7400-05-7 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in thiourea condensation reactions
Welcome to the Technical Support Center for Thiourea Condensation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of byproduct formation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during thiourea condensation reactions.
Issue 1: Formation of Hantzsch Byproducts in Biginelli Reactions
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinethione. What is this byproduct and how can I prevent its formation?
A1: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when the reaction follows the Hantzsch pathway, which competes with the desired Biginelli reaction. The formation of the Hantzsch product is often favored by the decomposition of thiourea into ammonia.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial in directing the reaction towards the Biginelli product. While Brønsted and Lewis acids can catalyze the reaction, certain catalysts have been shown to favor one pathway over the other. For instance, some studies suggest that using catalysts like ammonium chloride can inadvertently promote the Hantzsch pathway. Consider using a milder catalyst or a catalyst system known to favor the Biginelli reaction.
-
Reaction Temperature: Higher temperatures can lead to the decomposition of thiourea, releasing ammonia and thus promoting the Hantzsch reaction. Running the reaction at a lower temperature can help minimize this side reaction.[1]
-
Control of Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of the β-dicarbonyl compound or the aldehyde can sometimes favor the Hantzsch pathway.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for the desired Biginelli product.
Data Presentation: Influence of Reaction Temperature on Product Distribution
The following table summarizes the effect of temperature on the product distribution between the Biginelli and Hantzsch pathways in a model reaction.
| Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| 60 | 85 | 10 |
| 80 | 70 | 25 |
| 100 | 50 | 45 |
| 120 | 30 | 60 |
Note: These are representative data and actual results may vary depending on the specific substrates, catalyst, and solvent used.
Experimental Protocol: Minimizing Hantzsch Byproduct in a Biginelli Reaction
This protocol is designed to favor the formation of the dihydropyrimidinethione product.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Thiourea (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, thiourea, and catalyst in ethanol.
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinethione.[2]
Visualization: Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing pathways in thiourea-based multicomponent reactions.
Issue 2: Byproduct Formation in Hantzsch Thiazole Synthesis
Q2: I am synthesizing a 2-aminothiazole via the Hantzsch reaction of an α-haloketone and thiourea, but my yield is low and I observe multiple spots on my TLC plate. What are the possible side products and how can I improve my synthesis?
A2: Low yields and the presence of multiple spots on TLC in a Hantzsch thiazole synthesis can be attributed to several factors, including incomplete reaction, formation of an oxazole byproduct, or dimerization/polymerization of reactants.[4]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the α-haloketone and thiourea are of high purity. Impurities in the thiourea, such as the corresponding urea, can lead to the formation of an oxazole byproduct.[4]
-
Reaction Temperature and Time: The reaction may require heating to proceed to completion. Gentle heating (e.g., 40-60°C) or refluxing in a suitable solvent like ethanol is often necessary.[5] Monitor the reaction by TLC to determine the optimal reaction time and ensure all starting material is consumed.[4]
-
Solvent Selection: Alcohols such as ethanol or methanol are commonly used and generally provide good results. In some cases, a mixture of solvents like ethanol/water may improve the yield.
-
Work-up Procedure: The 2-aminothiazole product is often basic and may remain in solution if the work-up is acidic. Neutralization with a weak base like sodium carbonate or sodium bicarbonate is typically required to precipitate the product.[6]
-
Purification: If recrystallization is insufficient to remove impurities, column chromatography on silica gel is an effective purification method.[4]
Data Presentation: Effect of Reaction Conditions on 2-Aminothiazole Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 4 | 75 |
| PTSA | Ethanol | Reflux | 2 | 88 |
| None | Methanol | 60 | 6 | 70 |
| SiW.SiO2 | Ethanol/Water | Reflux | 1.5 | 92 |
Note: This table presents a compilation of representative data from various sources and is intended for comparative purposes. Actual yields will depend on the specific substrates used.
Experimental Protocol: Optimized Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed for high yield and purity of the desired 2-aminothiazole product.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[6]
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[6]
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Air dry the collected solid to obtain the purified product.[6]
Visualization: Troubleshooting Workflow for Hantzsch Thiazole Synthesis
Caption: A logical workflow for troubleshooting common issues in Hantzsch thiazole synthesis.
Issue 3: Competing Michael Addition with α,β-Unsaturated Carbonyls
Q3: My reaction of thiourea with an α,β-unsaturated ketone is giving a significant amount of the 1,4-addition (Michael) product instead of the desired condensation at the carbonyl. How can I favor the 1,2-addition pathway?
A3: The competition between 1,2-addition (condensation at the carbonyl) and 1,4-addition (Michael or conjugate addition) is a common challenge when reacting nucleophiles with α,β-unsaturated carbonyl compounds. The outcome is largely determined by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
Troubleshooting Steps:
-
Nucleophile Hardness/Softness: "Hard" nucleophiles, which are typically highly charged and less polarizable, tend to favor 1,2-addition. "Soft" nucleophiles, which are more polarizable, favor 1,4-addition. While thiourea is generally considered a soft nucleophile due to the sulfur atom, its reactivity can be influenced by the reaction conditions.
-
Reaction Temperature: Lower temperatures generally favor kinetic control, which can lead to a higher proportion of the 1,2-addition product.[7] Higher temperatures favor thermodynamic control, which often results in the more stable 1,4-adduct.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group, making the carbonyl carbon more electrophilic and thus promoting 1,2-addition.
-
Solvent Effects: The choice of solvent can influence the reactivity of both the nucleophile and the electrophile. Aprotic solvents may favor 1,2-addition in some cases.
Data Presentation: General Selectivity of Nucleophiles with α,β-Unsaturated Carbonyls
| Nucleophile Type | Predominant Addition Pathway |
| Grignard Reagents (RMgX) | 1,2-Addition |
| Organolithium Reagents (RLi) | 1,2-Addition |
| Hydride Reagents (LiAlH4, NaBH4) | 1,2-Addition |
| Gilman Reagents (R2CuLi) | 1,4-Addition |
| Amines (R2NH) | 1,4-Addition |
| Thiols (RSH) | 1,4-Addition |
| Enolates | 1,4-Addition (Michael Reaction) |
Note: This table provides a general guideline. The actual selectivity can be influenced by steric factors and specific reaction conditions.
Visualization: 1,2-Addition vs. 1,4-Addition of Thiourea
Caption: Competing 1,2- and 1,4-addition pathways for thiourea with an α,β-unsaturated carbonyl.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing thioureas, and what are their associated byproducts?
A: The most common methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[8] Potential issues include the degradation of the isothiocyanate, which can be mitigated by using freshly prepared or purified reagent.[8]
-
Thionation of urea using Lawesson's reagent: This involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[8] Byproducts can arise from incomplete thionation or side reactions of the Lawesson's reagent.
Q: Can I use microwave irradiation to improve my thiourea condensation reaction?
A: Yes, microwave-assisted synthesis can be a very effective technique for improving yields and reducing reaction times in thiourea condensation reactions. It is particularly useful for overcoming steric hindrance and for reactions that are slow at conventional heating temperatures.
Q: How can I effectively monitor the progress of my thiourea condensation reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. It is important to choose an appropriate solvent system (eluent) that provides good separation of the components.
Q: What are some general purification techniques for thiourea condensation products?
A: The choice of purification technique depends on the properties of the product and the impurities present. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid products. The key is to find a suitable solvent or solvent mixture in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful when recrystallization is not effective or when multiple products are formed.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective preliminary purification step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound, particularly focusing on the common synthetic route involving the condensation of ethyl 3-oxopentanoate and thiourea.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing; Degradation of starting materials or product. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; for the condensation reaction, a temperature of 70-80°C is often optimal. - On a larger scale, ensure adequate agitation to maintain a homogeneous mixture. - Use high-purity starting materials and ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. |
| Impurity Formation | Side reactions, such as self-condensation of ethyl 3-oxopentanoate; Oxidation of the mercapto group; Hydrolysis of the ester. | - Control the rate of addition of reactants to minimize side reactions. - Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure anhydrous conditions to prevent hydrolysis. - Optimize the reaction time to minimize the formation of degradation products. |
| Poor Product Solubility | The product may have limited solubility in common organic solvents. | - For purification, consider recrystallization from a solvent mixture, such as ethanol/water or DMF/water. - For isolation, ensure the pH is adjusted appropriately to precipitate the product. |
| Difficult Purification | Co-precipitation of impurities; Oily product formation. | - If recrystallization is difficult, consider column chromatography. - If an oily product forms during precipitation, try adding the acid for neutralization more slowly and at a lower temperature. Seeding with a small amount of pure product can also promote crystallization. |
| Exothermic Reaction | The condensation reaction can be exothermic, leading to temperature control issues at a larger scale. | - Implement controlled addition of reagents. - Ensure the reactor has adequate cooling capacity. - Monitor the internal temperature closely throughout the reaction. |
| Handling of Sodium Ethoxide | Sodium ethoxide is highly reactive and moisture-sensitive. | - Handle under an inert atmosphere. - Use freshly prepared sodium ethoxide or ensure the commercial product is of high quality and stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the condensation reaction between ethyl 3-oxopentanoate and thiourea in the presence of a base, typically sodium ethoxide in ethanol. This is a variation of the well-established pyrimidine synthesis.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling side reactions and ensuring product quality.
-
Mixing: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, which can impact reaction kinetics and yield.
-
Reagent Addition Rate: Controlled addition of reactants can help manage the exotherm and minimize the formation of impurities.
-
Atmosphere: Using an inert atmosphere is important to prevent oxidation of the sensitive mercapto group.
Q3: What are the primary safety concerns when producing this compound at a larger scale?
A3: The primary safety concerns are associated with the handling of sodium ethoxide, which is a corrosive and flammable solid that reacts violently with water. Ethanol, the typical solvent, is also highly flammable. Appropriate personal protective equipment (PPE), grounding of equipment to prevent static discharge, and adequate ventilation are essential.
Q4: How can the purity of the final product be improved?
A4: Purity can be enhanced through:
-
Recrystallization: A common method is to dissolve the crude product in a hot solvent (e.g., ethanol or a DMF/water mixture) and allow it to cool slowly to form crystals.
-
Washing: Washing the isolated solid with appropriate solvents can remove residual impurities.
-
pH control during workup: Careful neutralization of the reaction mixture is critical to ensure selective precipitation of the desired product.
Q5: Are there any recommended analytical methods for monitoring the reaction and final product quality?
A5: Yes, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the laboratory-scale synthesis.
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small portions. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 15.2 g (0.2 mol) of thiourea with stirring.
-
Addition of Ethyl 3-oxopentanoate: Slowly add 28.8 g (0.2 mol) of ethyl 3-oxopentanoate to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key challenges and mitigation strategies in scaling up production.
Technical Support Center: Spectroscopic Analysis of Unexpected Biginelli Reaction Products
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unexpected products through spectroscopic analysis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Biginelli reaction, focusing on the identification of unexpected products using spectroscopic methods.
Q1: My Biginelli reaction yielded a bright fluorescent compound instead of the expected dihydropyrimidinone (DHPM). What is this byproduct and how can I identify it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures favor the Hantzsch pathway. Consider running the reaction at a lower temperature to minimize the formation of the DHP byproduct.[1]
-
Catalyst Choice: The type of catalyst can influence the selectivity. Screening different Lewis or Brønsted acids may favor the Biginelli pathway.[1]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]
Spectroscopic Identification of Hantzsch 1,4-Dihydropyridine Byproduct: Refer to Table 1 for a comparison of the key spectroscopic features of a typical DHPM product versus a Hantzsch ester byproduct. The Hantzsch ester is characterized by the presence of two equivalent ester groups and a distinct set of signals in the NMR spectra.
Q2: My reaction has a low yield and TLC analysis shows a significant amount of a major spot that is not my starting materials or the desired DHPM. How can I identify this intermediate?
A2: A common reason for low yields is the formation of stable intermediates that fail to cyclize. Two likely possibilities are the Knoevenagel condensation product or a linear ureide intermediate.
-
Knoevenagel Condensation Product: This intermediate forms from the initial condensation of the aldehyde and the β-ketoester.[2] It can be stable if the subsequent cyclization with urea is slow.
-
Linear Ureide: Incomplete cyclization can lead to the formation of this open-chain intermediate.[2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. Inefficient catalysis can stall the reaction at an intermediate stage.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to drive the cyclization to completion. Monitor the reaction progress by TLC.[1]
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction rate. Experimenting with different solvents may improve yields.[1]
Spectroscopic Identification of Intermediates: Tables 2 and 3 provide the expected spectroscopic data for the Knoevenagel adduct and the linear ureide intermediate, respectively. The Knoevenagel product will lack the NH protons characteristic of the DHPM, while the linear ureide will show signals for the urea moiety but in a different chemical environment than the cyclized product.
Q3: I've isolated a non-fluorescent, insoluble byproduct. What could it be?
A3: The formation of an insoluble byproduct could be due to several factors:
-
Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[2]
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2]
Troubleshooting Steps:
-
Use a Milder Catalyst: This can reduce the rate of aldehyde polymerization.
-
Slow Addition of Aldehyde: Adding the aldehyde dropwise to the reaction mixture can help to control its concentration and minimize side reactions.
-
Solvent System Modification: Try a different solvent or a solvent mixture with higher solubilizing power for all components and intermediates.
Data Presentation: Spectroscopic Data Tables
The following tables summarize the characteristic spectroscopic data for the expected DHPM product and common unexpected byproducts. These tables are intended to be a comparative guide for easy identification.
Table 1: Comparison of Spectroscopic Data for Expected DHPM vs. Hantzsch Byproduct
| Spectroscopic Feature | Expected DHPM Product (Example) | Hantzsch 1,4-Dihydropyridine Byproduct (Example) |
| ¹H NMR (ppm) | ~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), ~5.1 (d, 1H, CH), ~4.0 (q, 2H, OCH₂CH₃), ~2.2 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃) | ~8.9 (s, 1H, NH), 7.1-7.3 (m, 5H, Ar-H), ~5.0 (s, 1H, CH), ~4.0 (q, 4H, 2 x OCH₂CH₃), ~2.3 (s, 6H, 2 x CH₃), ~1.2 (t, 6H, 2 x OCH₂CH₃) |
| ¹³C NMR (ppm) | ~165 (C=O, ester), ~152 (C=O, urea), ~148 (C-Ar), ~145 (C-Ar), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~100 (C5), ~60 (OCH₂), ~54 (C4), ~18 (CH₃), ~14 (OCH₂CH₃) | ~167 (C=O, ester), ~147 (C-Ar), ~144 (C-Ar), ~128 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~104 (C3/C5), ~60 (OCH₂), ~39 (C4), ~19 (CH₃), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~3240 (N-H), ~3110 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea), ~1600 (C=C) | ~3340 (N-H), ~1690 (C=O, ester), ~1650 (C=C), ~1490 (C=C) |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of the DHPM | [M+H]⁺ corresponding to the molecular weight of the Hantzsch ester |
Table 2: Spectroscopic Data for Knoevenagel Condensation Product (Example: Ethyl 2-benzylidene-3-oxobutanoate)
| Spectroscopic Feature | Expected Data |
| ¹H NMR (ppm) | ~7.8 (s, 1H, =CH), 7.3-7.5 (m, 5H, Ar-H), 4.2-4.4 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, COCH₃), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (ppm) | ~195 (C=O, ketone), ~167 (C=O, ester), ~142 (=CH), ~134 (C-Ar), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~138 (C=), ~62 (OCH₂), ~31 (COCH₃), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=C), ~1590 (C=C, aromatic) |
| Mass Spec (m/z) | [M+H]⁺ at 219.09, corresponding to C₁₃H₁₄O₃ |
Table 3: Predicted Spectroscopic Data for Linear Ureide Intermediate (Example: Ethyl 2-acetyl-3-phenyl-3-ureidopropanoate)
| Spectroscopic Feature | Predicted Data |
| ¹H NMR (ppm) | 7.2-7.4 (m, 5H, Ar-H), ~6.5 (d, 1H, NH-CH), ~5.8 (s, 2H, NH₂), ~5.5 (dd, 1H, CH-Ar), ~4.1 (q, 2H, OCH₂CH₃), ~3.8 (d, 1H, CH-CO), ~2.2 (s, 3H, COCH₃), ~1.2 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (ppm) | ~203 (C=O, ketone), ~169 (C=O, ester), ~158 (C=O, urea), ~140 (C-Ar), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~61 (OCH₂), ~58 (CH-Ar), ~55 (CH-CO), ~30 (COCH₃), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~3400 & ~3300 (N-H str, urea), ~1720 (C=O, ester), ~1700 (C=O, ketone), ~1660 (C=O, amide I, urea), ~1600 (N-H bend, amide II, urea) |
| Mass Spec (m/z) | [M+H]⁺ at 279.13, corresponding to C₁₄H₁₈N₂O₄ |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is commonly used. A good starting ratio is 7:3 (hexane:ethyl acetate). Adjust the polarity based on the observed separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine or potassium permanganate can also be effective.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound or crude reaction mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts, coupling constants, and integration of the different proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms present.
-
Data Analysis: Compare the obtained spectra with the data in the tables above and with literature values for known compounds.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic functional group frequencies, such as N-H, C=O, and C=C stretches, and compare them to the expected values.
4. Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for these types of compounds.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the product and any byproducts.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to troubleshooting the Biginelli reaction.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Caption: General workflow for troubleshooting unexpected Biginelli reaction results.
Caption: Logical steps for spectral data interpretation of unknown products.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrimidine Compounds
Welcome to our dedicated technical support resource for scientists and researchers encountering challenges with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine-containing molecules. This guide is designed to provide you with a deep understanding of the underlying causes of this common chromatographic issue and to offer practical, field-tested solutions to restore peak symmetry and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing when analyzing pyrimidine compounds?
A1: The most frequent cause is secondary ionic interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups present on the surface of traditional silica-based HPLC columns. These interactions create multiple retention mechanisms, leading to a distorted peak shape.
Q2: How does the pH of the mobile phase affect the peak shape of my pyrimidine analyte?
A2: The mobile phase pH is a critical parameter. For basic compounds like pyrimidines, working at a low pH (typically pH 2-3) protonates the analyte, giving it a consistent positive charge. This also suppresses the ionization of acidic silanol groups on the silica surface, minimizing unwanted secondary interactions. Conversely, operating at a pH well above the pKa of the silanols (around pH 7-8) can also be effective but may compromise the stability of silica-based columns.
Q3: Can my HPLC system itself contribute to peak tailing?
A3: Absolutely. Issues such as excessive extra-column volume (e.g., from using tubing with too large an internal diameter or from a poorly packed column), a contaminated guard column, or a partially blocked frit can all contribute to peak distortion, including tailing.
Q4: I'm using a brand new column and still see tailing. What could be the issue?
A4: Even with a new column, peak tailing can occur if the column chemistry is not well-suited for your analyte. For instance, a standard Type A silica column may have a high concentration of active silanol groups that will interact with pyrimidines. Additionally, interactions with trace metals within the silica matrix can also lead to tailing through chelation. Consider using a column specifically designed for basic compounds or one with a different base material, such as a hybrid silica.
In-Depth Troubleshooting Guide
This section provides a more detailed exploration of the common causes of peak tailing for pyrimidine compounds and offers systematic approaches to diagnose and resolve them.
Unwanted Secondary Interactions with the Stationary Phase
The surface of a standard silica-based stationary phase is not perfectly uniform. It contains various types of silanol groups, some of which are highly acidic and readily interact with basic analytes like pyrimidines.
The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds or undergo ionic interactions with the acidic silanol groups (Si-OH) on the silica surface. This secondary retention mechanism is often stronger and has different kinetics than the primary reversed-phase retention, resulting in a tailed peak.
Caption: Unwanted interaction between a pyrimidine analyte and an acidic silanol group.
-
Mobile Phase pH Adjustment:
-
Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH.
-
Rationale: At low pH, the pyrimidine is protonated to a single ionic species (BH+), and the silanol groups are largely non-ionized, which significantly reduces the secondary interactions.
-
-
Use of Mobile Phase Additives:
-
Protocol: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a concentration of 10-50 mM.
-
Rationale: These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively "shielding" them from the pyrimidine analyte.
-
-
Employing Modern, High-Purity Columns:
-
Recommendation: Switch to a column that is end-capped or based on high-purity silica with a low concentration of acidic silanols. Columns with hybrid silica technology, which incorporates carbon into the silica matrix, are also less prone to silanol interactions.
-
Rationale: End-capping chemically converts many of the surface silanols to less reactive siloxane bridges. High-purity silica has a more homogenous surface with fewer problematic acidic silanols.
-
| Column Type | Base Material | Key Feature | Suitability for Pyrimidines |
| Traditional Type A Silica | Low-purity Silica | High concentration of acidic silanols | Poor (Prone to tailing) |
| High-Purity Type B Silica | High-purity Silica | Lower silanol activity, often end-capped | Good |
| Hybrid Silica | Silica-Organic Hybrid | Inherently lower silanol activity | Excellent |
| Polymer-Based | Polymeric Resin | No silanol groups | Excellent (but may have different selectivity) |
The Problem: Metal Chelation
Trace amounts of metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing material. Pyrimidine compounds with adjacent functional groups can act as chelating agents, binding to these metal ions and causing significant peak tailing.
-
Use of Columns with Low Metal Content:
-
Recommendation: Select columns from manufacturers who specify low metal content in their silica.
-
Rationale: Reducing the source of the problem is the most direct solution.
-
-
Addition of a Chelating Agent to the Mobile Phase:
-
Protocol: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.1-0.5 mM.
-
Rationale: EDTA will preferentially bind to the metal ions, preventing them from interacting with your pyrimidine analyte.
-
Sub-Optimal Mobile Phase Conditions
Beyond pH, other mobile phase parameters can significantly impact peak shape.
If the buffer concentration is too low, the pH of the mobile phase may not be consistent throughout the column, especially at the point of sample injection. This can lead to the analyte existing in multiple ionic forms, resulting in a broadened or tailing peak.
-
Optimize Buffer Concentration:
-
Protocol: If you suspect insufficient buffering, increase the buffer concentration in your mobile phase in increments of 10 mM, up to around 50 mM.
-
Rationale: A higher buffer concentration provides better pH control, ensuring a homogenous ionic state for the analyte.
-
While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, they have different hydrogen bonding capabilities.
-
Evaluate Different Organic Modifiers:
-
Protocol: If you are using acetonitrile, try substituting it with methanol (or vice-versa) in your mobile phase.
-
Rationale: Methanol is a protic solvent and can engage in hydrogen bonding, which may help to shield silanol groups and improve peak shape in some cases.
-
System and Column Hardware Issues
Sometimes, the problem lies not with the chemistry but with the physical components of the HPLC system.
Caption: A systematic workflow for diagnosing hardware-related peak tailing.
-
Minimize Extra-Column Volume:
-
Protocol: Ensure that all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Rationale: Excessive volume outside of the column can cause the sample band to spread, leading to peak broadening and tailing.
-
-
Check for Column Contamination or Degradation:
-
Protocol: If the column has been in use for some time, try flushing it with a series of strong solvents (e.g., isopropanol, followed by a high concentration of organic modifier in your mobile phase). If this does not resolve the issue, the column may be irreversibly contaminated or the stationary phase may have degraded, in which case it should be replaced.
-
Rationale: Strongly retained contaminants can create active sites that cause tailing. Column degradation, especially at high pH, can expose more silanol groups.
-
Technical Support Center: Optimizing Substituted Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthetic procedures.
General Troubleshooting & FAQs
This section addresses broad issues that can occur across various pyrimidine synthesis methods.
Question: My pyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in pyrimidine synthesis and can originate from several factors. A systematic approach is best for troubleshooting.[1]
-
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time is critical.[2] Traditional methods can often be improved with modern modifications.[1]
-
Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Experiment with different catalysts, as classical strong protic acids (e.g., HCl) can sometimes be outperformed by Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts.[2] The solvent choice can also significantly impact efficiency; consider solvent-free conditions or polar solvents like ethanol or acetonitrile.[2]
-
-
Reactant Purity and Stoichiometry: Impurities in starting materials (aldehydes, β-dicarbonyl compounds, ureas, etc.) can inhibit the reaction.[2]
-
Optimization: Ensure all reactants are of high purity and are thoroughly dried, as moisture can interfere with many catalytic systems.[3][4] While a 1:1:1 molar ratio is standard for many multicomponent reactions, using a slight excess of one component, such as urea or thiourea (1.2-1.5 equivalents), can sometimes drive the reaction to completion and improve yields.[2]
-
-
Catalyst Inactivity: The catalyst may be deactivated or not in its active state.[5] For reusable catalysts, regeneration may be necessary.[6]
-
Question: I am observing significant side product formation. How can I improve the reaction's selectivity?
Answer: The formation of side products, such as from self-condensation of starting materials or incomplete cyclization, is a common challenge.[6]
-
Potential Causes & Solutions:
-
Reaction Conditions: High temperatures can often lead to decomposition or the formation of undesired byproducts.
-
Optimization: Try running the reaction at a lower temperature for a longer period. Modifying the catalyst can also enhance selectivity for the desired product.
-
-
Regioisomer Formation: In the synthesis of unsymmetrically substituted pyrimidines, the formation of regioisomers is a frequent problem, influenced by the electronic and steric properties of your starting materials.[1]
-
Optimization: The electronic nature of substituents on the starting materials can direct the cyclization. Consider if modifying electron-donating or electron-withdrawing groups is feasible to favor the desired isomer. Steric hindrance can also be exploited to direct the reaction pathway.[1]
-
-
Troubleshooting Specific Synthesis Methods
Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction is widely used for derivatizing halogenated pyrimidines.
Question: I am observing no or very low conversion in the Suzuki-Miyaura coupling of my sterically hindered pyrimidine boronic acid. What should I do?
Answer: Low conversion with sterically hindered substrates is a known challenge in Suzuki-Miyaura couplings and often requires significant optimization of the catalytic system.[5]
-
Potential Causes & Solutions:
-
Steric Hindrance: The bulky nature of the pyrimidine and/or the coupling partner can physically block the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[5]
-
Catalyst Inhibition/Deactivation: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[5]
-
Optimization: The most critical factor is the choice of catalyst and ligand. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a highly reactive palladium(0) species that is less susceptible to inhibition.[5]
-
-
Suboptimal Base/Solvent: The choice of base and solvent is crucial.
-
Optimization: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DMF).
-
-
// Nodes pd0 [label="L₂Pd⁰", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; complex1 [label="L₂PdII(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; complex2 [label="L₂PdII(Ar)(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; arx [label="Pyrimidine-X", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; boronic [label="Ar'-B(OR)₂", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_add [label="+ Ar-X"]; arx -> oxidative_add; oxidative_add -> complex1; complex1 -> transmetalation; boronic -> transmetalation; base -> transmetalation; transmetalation -> complex2; complex2 -> reductive_elim; reductive_elim -> pd0 [label="Regenerates\nCatalyst"]; reductive_elim -> product; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Catalyst and Ligand Screening for a Hindered Coupling [7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (3) | Dioxane | 110 | 40 | 9 |
| 2 | PdCl₂dppf (5) | - | Na₂CO₃ (3) | Dioxane | 110 | 40 | 17 |
| 3 | PdCl₂dppf (5) | - | K₂CO₃ (3) | Dioxane | 110 | 40 | 17 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 110 | 40 | 85 |
| Reaction performed under microwave irradiation. |
Table 2: Solvent Screening for Microwave-Assisted Suzuki Coupling [8]
| Solvent Mixture (2:1 v/v) | Yield (%) |
| 1,4-dioxane / H₂O | 65 |
| Toluene / H₂O | 55 |
| Acetonitrile / H₂O | 48 |
| DMF / H₂O | 60 |
| Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100°C, 15 min, microwave. |
-
Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 0.5-5 mol%).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 100-120 °C) for 15-40 minutes with stirring.
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, allowing for the introduction of amine functionalities onto the pyrimidine core.
Question: My Buchwald-Hartwig amination of a chloropyrimidine is giving a very low yield. What are the first parameters I should check?
Answer: For low yields in Buchwald-Hartwig aminations, the catalyst system (palladium precursor and ligand) and the base are the most critical starting points for optimization.[4]
-
Potential Causes & Solutions:
-
Catalyst/Ligand System: The choice of ligand is crucial and substrate-dependent.
-
Optimization: Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often highly effective for these couplings.[4] Ensure the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality. Using a pre-formed palladium-ligand complex can ensure more consistent catalyst activation.[4]
-
-
Base Selection: The strength and type of base are critical.
-
Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[4] For substrates that are sensitive to strong bases, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[4]
-
-
Reaction Conditions: Temperature and solvent purity are key.
-
Table 3: Optimization of Microwave-Assisted Buchwald-Hartwig Double Amination [10]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 130 | 30 | 91 |
| 2 | 140 | 30 | 92 |
| 3 | 150 | 30 | 94 |
| 4 | 150 | 20 | 93 |
| 5 | 150 | 10 | 93 |
| Reaction: Phenoxazine with 1,4-dibromobenzene. Catalyst system: Pd₂(dba)₃/XPhos with NaOtBu base in anhydrous toluene. |
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the chloropyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the product by column chromatography.[4]
Purification of Substituted Pyrimidines
Question: My crude product is highly impure. What are the best practices for purification?
Answer: Effective purification is critical to obtaining a final product that meets the required standards, especially for pharmaceutical applications.[3] Common impurities include unreacted starting materials and side-reaction products.[3]
-
Common Purification Strategies:
-
Recrystallization: A cost-effective technique for purifying solid compounds. The principle relies on the difference in solubility between the target compound and impurities in a specific solvent at different temperatures.[11]
-
Flash Column Chromatography: A standard and widely used method for purifying a broad range of organic compounds. Separation is based on the differential adsorption of compounds to the stationary phase (e.g., silica gel).[11]
-
Preparative HPLC (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure compounds, especially for separating close-eluting isomers or for final purification steps.[11]
-
Table 4: Summary of Flash Column Chromatography for Pyrimidine Derivatives [11]
| Compound Type | Stationary Phase | Common Eluent System | Purity (%) |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.0 |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Varies (e.g., Hexane/EtOAc) | >95 |
| Bosentan Intermediate | Silica Gel | Not Specified | >95 |
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system (a low-polarity solvent mixture, e.g., hexane/ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Pass the eluent through the column under positive pressure, gradually increasing the polarity if necessary to elute the compounds.
-
Fraction Collection & Analysis: Collect the eluate in fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyrimidine.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Unlocking the Therapeutic Potential of Thiouracil Derivatives: A Comparative Analysis
A deep dive into the diverse biological activities of thiouracil derivatives reveals a promising class of compounds with significant potential in the development of novel anticancer, antimicrobial, and antiviral agents. This guide provides a comparative analysis of their efficacy, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action to empower researchers and drug development professionals in their quest for next-generation therapeutics.
Thiouracil, a sulfur-containing analog of the pyrimidine base uracil, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications have yielded compounds with a broad spectrum of biological activities, making them a focal point of medicinal chemistry research. This guide offers a structured comparison of these derivatives, focusing on their performance in preclinical studies.
Comparative Analysis of Biological Activity: Quantitative Data
The biological efficacy of various thiouracil derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of selected thiouracil derivatives against various cancer cell lines and microbial species.
Anticancer Activity
Thiouracil derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms often involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (Reference) | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~3.8 | ||
| Thiouracil-Chalcone Hybrid 1 | MCF-7 (Breast) | 2.15 | |
| HCT-116 (Colon) | 1.87 | ||
| Thiouracil-Sulfonamide 2 | A549 (Lung) | 7.5 | |
| HepG2 (Liver) | 5.2 | ||
| Propylthiouracil (PTU) | MCF-7 (Breast) | >100 | |
| 6-Methyl-2-thiouracil | HeLa (Cervical) | 15.8 |
Antimicrobial Activity
Several thiouracil derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. A primary target for their antibacterial action is the essential bacterial enzyme SecA ATPase.
| Compound/Derivative | Microbial Strain | IC50 / MIC (µg/mL) | Reference |
| Thiouracil-Triazole 3 | Staphylococcus aureus | 8 | [2] |
| Bacillus subtilis | 4 | [2] | |
| Thiouracil-Oxadiazole 4 | Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | ||
| Thiourea-Uracil Derivative TUU-08 | Aspergillus niger | MIC: 7.5 | [3] |
| DHFR Inhibition | IC50: 7.29 µM | [3] |
Antiviral Activity
The antiviral potential of thiouracil derivatives has been explored, with notable activity observed against viruses such as the Hepatitis B virus (HBV).
| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |
| Thiouracil Glycoside 5 | Hepatitis B Virus (HBV) | Plaque Reduction | 1.5 | |
| Acyclic Thiouracil Nucleoside 6 | Hepatitis B Virus (HBV) | Plaque Reduction | 2.8 |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the thiouracil derivative to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated.
SecA ATPase Inhibition Assay for Antimicrobial Activity
This assay measures the inhibition of the ATPase activity of the bacterial SecA protein, a key component of the protein translocation machinery.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 50 mM KCl, 5 mM MgCl2, and the purified SecA enzyme.
-
Inhibitor Addition: Add various concentrations of the thiouracil derivative to the reaction mixture and incubate for 15 minutes at 37°C.
-
ATP Addition: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Inorganic Phosphate Detection: After a 30-minute incubation at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.
-
Absorbance Measurement: Read the absorbance at 620 nm.
-
IC50 Calculation: The concentration of the derivative that inhibits 50% of the SecA ATPase activity is determined.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.
-
Cell Seeding: Plate host cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the thiouracil derivative for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The effective concentration that reduces the number of plaques by 50% compared to the virus-only control is calculated.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular interactions and pathways affected by thiouracil derivatives, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow of the SRB assay for evaluating anticancer activity.
Inhibition of Wnt/β-catenin Signaling Pathway
Certain thiouracil derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the Wnt/β-catenin pathway by thiouracil derivatives.
Induction of Apoptosis Signaling Pathway
Many anticancer thiouracil derivatives exert their effect by inducing programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.
Caption: Induction of the intrinsic apoptosis pathway by thiouracil derivatives.
This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug discovery, providing a solid foundation for the further exploration and development of thiouracil derivatives as potent therapeutic agents. The presented data and methodologies encourage a comparative approach to understanding their structure-activity relationships and mechanisms of action, ultimately accelerating the journey from laboratory discovery to clinical application.
References
Confirming the Chemical Structure of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive comparative analysis for confirming the chemical structure of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the target compound by comparing it with structurally similar analogs. Due to a lack of publicly available experimental data for this compound (CAS 53939-83-6, Molecular Formula: C6H8N2OS), this guide utilizes data from closely related compounds to infer its structural properties.
Introduction to Spectroscopic Confirmation
The definitive confirmation of a chemical structure relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies functional groups. By analyzing the spectral data of known, structurally similar compounds, we can predict the expected data for this compound.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. The data for the analogs provides a baseline for interpreting the spectra of the target compound.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound (Expected) | ~1.2 (t, 3H), ~2.5 (q, 2H), ~5.8 (s, 1H), ~11-12 (br s, 1H), ~12-13 (br s, 1H) | -CH₃ (ethyl), -CH₂- (ethyl), C5-H, N1-H or O-H, N3-H or S-H |
| 4-Hydroxy-2-mercapto-6-methylpyrimidine | 2.1 (s, 3H), 5.7 (s, 1H), 11.8 (s, 1H), 12.4 (s, 1H) | -CH₃, C5-H, N1-H or O-H, N3-H or S-H |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Expected) | ~13, ~30, ~100, ~160, ~165, ~175 | -CH₃ (ethyl), -CH₂- (ethyl), C5, C6, C4, C2 |
| 4-Hydroxy-2-mercapto-6-methylpyrimidine | 18.9, 101.9, 159.9, 163.8, 174.5 | -CH₃, C5, C6, C4, C2 |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Expected/Observed) |
| This compound | 156 [M]⁺ | Loss of ethyl group (-29), retro-Diels-Alder fragmentation |
| 4-Hydroxy-2-mercapto-6-methylpyrimidine | 142 [M]⁺ | Loss of methyl group (-15), characteristic pyrimidine ring cleavages |
Table 4: Comparison of IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Expected) | ~3100 (N-H), ~2950 (C-H), ~1650 (C=O), ~1580 (C=C, C=N), ~1200 (C=S) | N-H stretching, C-H stretching, C=O stretching (keto tautomer), Ring stretching, C=S stretching |
| 4-Hydroxy-2-mercapto-6-methylpyrimidine | 3170 (N-H), 2920 (C-H), 1670 (C=O), 1580 (C=C, C=N), 1210 (C=S) | N-H stretching, C-H stretching, C=O stretching, Ring stretching, C=S stretching |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or in a suitable solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Chemical Structure Confirmation
The following diagram illustrates the logical workflow for confirming the chemical structure of a novel or uncharacterized compound.
Caption: A flowchart illustrating the key stages in the confirmation of a chemical structure.
Conclusion
A Spectroscopic Comparison of 2-Thiouracil and 4-Thiouracil: A Guide for Researchers
Abstract: This guide provides a detailed spectroscopic comparison of 2-thiouracil (2-TU) and 4-thiouracil (4-TU), two pivotal thionucleobases in biomedical research and drug development. By examining their distinct electronic and vibrational properties, we aim to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to harness their unique characteristics. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols, and visualizes the distinct photophysical deactivation pathways that differentiate these two isomers.
Introduction
Thiouracils, analogues of the canonical nucleobase uracil where a carbonyl oxygen is replaced by a sulfur atom, exhibit unique photophysical properties that make them valuable as intrinsic fluorescent probes, photosensitizers in photodynamic therapy, and cross-linking agents. The position of the sulfur substitution—at the C2 position (2-thiouracil) or the C4 position (4-thiouracil)—profoundly influences the molecule's interaction with light, leading to significant differences in their absorption, emission, and excited-state dynamics. Understanding these spectroscopic distinctions is critical for their application in various research and therapeutic contexts.
Quantitative Spectroscopic Data Comparison
The substitution of sulfur at the C2 versus the C4 position results in marked differences in the electronic absorption spectra and subsequent photophysical behavior of these molecules. 4-thiouracil's absorption is significantly red-shifted compared to 2-thiouracil, absorbing well into the UVA region. This shift has profound implications for their utility as photosensitizers. Furthermore, their excited-state dynamics, particularly the efficiency of intersystem crossing to the triplet state and the triplet state lifetime, are notably different.
| Spectroscopic Property | 2-Thiouracil (2-TU) | 4-Thiouracil (4-TU) | Key Differences |
| UV-Vis Absorption (λmax) | ~275 nm (in acetonitrile)[1] | Strong band: ~330 nm, Weak band: ~240 nm | 4-TU has a significantly red-shifted primary absorption band into the UVA range. |
| Triplet Quantum Yield (ΦISC) | 0.75 ± 0.20 | 0.90 ± 0.15[2][3] | 4-TU exhibits a higher efficiency in populating the triplet state. |
| Phosphorescence Yield (ΦPh) | 0.65–0.70 (High) | 0.15 (Low)[2][3] | 2-TU is a much stronger phosphorescent emitter. |
| Triplet Lifetime (τ) | 0.07 ± 0.02 µs | 0.23 ± 0.02 µs (anaerobic); 0.17 ± 0.02 µs (aerobic)[2] | The triplet state of 4-TU is significantly longer-lived. |
| Singlet Oxygen Yield (ΦΔ) | Not directly measured, but assumed similar to 2-thiothymine (~0.36) | 0.49 ± 0.02[2][3] | 4-TU is a more efficient generator of singlet oxygen. |
| Key IR Bands (Solid State) | N-H stretching (~3100-3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), Thioamide bands | N-H stretching (~3100-3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), Thioamide bands | The precise frequencies and intensities of thioamide and ring vibrations differ, reflecting the distinct electronic distribution. |
| Key Raman Bands (Solid State) | Ring breathing and Kekule stretching modes are prominent.[4] | Ring breathing and Kekule stretching modes are prominent. | Frequencies of key vibrational modes differ due to the position of the C=S bond. |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.
UV-Vis Absorption Spectroscopy
This protocol is for determining the absorption maxima (λmax) and molar extinction coefficients (ε) of the thiouracils.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm.
-
Sample Preparation:
-
Prepare a stock solution of the thiouracil compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).
-
From the stock solution, prepare a series of dilutions to a final concentration range appropriate for absorbance measurements (typically 1-100 µM).
-
-
Measurement:
-
Use 1 cm path length quartz cuvettes.
-
Record a baseline spectrum using the solvent as a blank.
-
Measure the absorbance spectrum of each dilution from 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl) from a plot of absorbance vs. concentration.
-
Fluorescence Spectroscopy
This protocol is for measuring the fluorescence emission spectra and quantum yields.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with similar absorbance at the same excitation wavelength.
-
-
Measurement:
-
Set the excitation wavelength (e.g., 267 nm or at the respective λmax).
-
Record the emission spectrum over a suitable wavelength range (e.g., 300-600 nm).
-
To determine the fluorescence quantum yield (Φ), the integrated fluorescence intensity of the sample is compared to that of the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Vibrational Spectroscopy (FTIR and Raman)
These protocols are for obtaining the vibrational fingerprints of the molecules in the solid state.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with spectroscopic grade KBr (~100 mg) and pressing it into a transparent disk.
-
Measurement: Record the infrared spectrum in the region of 400-4000 cm⁻¹.[4] A background spectrum of a pure KBr pellet should be subtracted.
-
-
Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 488 nm Argon ion laser).[4]
-
Sample Preparation: The solid powder sample is placed directly onto a sample holder.
-
Measurement: The Raman spectrum is recorded in the region of 50-4000 cm⁻¹. Laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.[4]
-
Visualized Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of thiouracil compounds.
Caption: General experimental workflow for spectroscopic analysis of thiouracils.
Photophysical Deactivation Pathways
Upon absorption of UV light, both 2-TU and 4-TU undergo rapid intersystem crossing (ISC) to populate the triplet state, but their deactivation pathways show subtle yet important differences. 4-TU is known to populate the triplet state faster than 2-TU.
Caption: Comparison of photophysical deactivation pathways for 2-TU and 4-TU.
Conclusion
The spectroscopic properties of 2-thiouracil and 4-thiouracil are markedly different, driven by the position of the sulfur atom on the pyrimidine ring. 4-Thiouracil is distinguished by its strong UVA absorption, near-unity triplet quantum yield, and longer triplet lifetime, making it an exceptional photosensitizer for applications requiring triplet-state chemistry, such as photodynamic therapy and singlet oxygen generation.[2][3] In contrast, 2-thiouracil, while also an efficient triplet former, exhibits a significantly higher phosphorescence quantum yield, suggesting its potential use in applications where light emission from the triplet state is desirable. Their distinct vibrational signatures also provide a means for specific identification and structural analysis. The data and protocols presented in this guide offer a foundational resource for researchers to effectively utilize and distinguish between these two important thionucleobases.
References
A Comparative Guide to the Efficacy of 5-Fluorouracil and 6-Ethyl-4-hydroxy-2-mercaptopyrimidine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established anti-cancer agent 5-fluorouracil (5-FU) and the lesser-known compound 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. While 5-FU is a cornerstone of various chemotherapy regimens with a well-documented efficacy profile, data on the biological activity of this compound is not currently available in peer-reviewed literature. This document aims to present the known data for 5-FU and to highlight the areas where research is needed for this compound, thereby providing a framework for future comparative studies.
Introduction
5-Fluorouracil is a pyrimidine analog that has been a mainstay in cancer treatment for decades.[1] It functions primarily as a thymidylate synthase inhibitor, disrupting the synthesis of DNA and thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] In contrast, this compound is a mercaptopyrimidine derivative. While various pyrimidine derivatives have been investigated for their potential as anticancer agents, specific efficacy data for this particular compound remains elusive.[2][3][4] This guide will synthesize the available information on 5-FU and provide a template for the evaluation of this compound.
Quantitative Efficacy Data
The following tables summarize the known in vitro and in vivo efficacy data for 5-Fluorouracil. The corresponding fields for this compound are marked as "Data Not Available" to accurately reflect the current state of research.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| 5-Fluorouracil | Various (e.g., Colorectal, Breast, Pancreatic) | Typically 1 - 50 | MTT, SRB, etc. | [General Knowledge] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Tumor Growth Inhibition Data
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 5-Fluorouracil | Xenograft (e.g., Colorectal Cancer) | e.g., 20-50 mg/kg, i.p., daily | Varies significantly with model and regimen | [General Knowledge] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action
5-Fluorouracil:
5-FU exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), leading to a depletion of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This "thymineless death" is a major contributor to its anti-cancer activity. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA function.[1]
This compound:
The mechanism of action for this compound is currently unknown. Research into its potential biological targets is required.
Signaling Pathways
The following diagrams illustrate the known signaling pathway for 5-Fluorouracil and a hypothetical workflow for investigating the mechanism of action of a novel compound like this compound.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the quantitative analysis of pyrimidine derivatives. The selection of a robust and reliable analytical method is a critical step in drug development and quality control. This document presents a cross-validation framework for these methods, supported by experimental data for representative pyrimidine compounds, to aid in the selection of the most appropriate technique for a specific analytical challenge.
Principles of Cross-Validation
Cross-validation of analytical methods is the process of comparing two or more methods to determine if they provide equivalent results. This is crucial when transferring a method between laboratories, updating an existing method, or when a new method is proposed to replace an established one. The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a pharmaceutical product.
Below is a generalized workflow for the cross-validation of analytical methods.
Workflow for the cross-validation of analytical methods.
Comparison of Analytical Methods for Pyrimidine Derivatives
The following table summarizes the performance characteristics of HPLC, GC, and CE for the analysis of two representative pyrimidine derivatives: the anticancer drug Gemcitabine and the widely used chemotherapeutic agent 5-Fluorouracil .
| Validation Parameter | HPLC (Gemcitabine) | HPLC (5-Fluorouracil) | GC-MS (5-Fluorouracil) | Capillary Electrophoresis (General) |
| Principle | Reversed-phase chromatography with UV detection. | Reversed-phase chromatography with UV detection. | Gas chromatography coupled with mass spectrometry. | Separation based on charge-to-size ratio in an electric field. |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.999[3] | Not explicitly stated, but quantitative studies performed.[4] | Generally ≥ 0.99[5] |
| Accuracy (% Recovery) | 99.5% - 101.4%[2] | 95% - 105%[6] | Not explicitly stated. | Typically 95% - 105% |
| Precision (%RSD) | < 2.0%[2] | < 2.0%[6] | Not explicitly stated. | < 5.0% |
| Limit of Detection (LOD) | 10 ng/mL[6] | 0.83 µg/mL[6] | 5 ng/mL[4] | Generally higher than HPLC due to smaller injection volumes.[5] |
| Limit of Quantitation (LOQ) | 20 ng/mL[6] | 3.3 µg/mL[6] | Not explicitly stated. | Generally higher than HPLC.[5] |
| Specificity | High, able to separate from degradation products.[3] | High, specific for 5-FU in the presence of excipients.[3] | High, mass spectrometric detection provides excellent specificity.[4] | High, especially when coupled with a diode-array detector.[5] |
Detailed Experimental Protocols
HPLC Method for Gemcitabine
This protocol is based on a validated method for the determination of Gemcitabine in pharmaceutical dosage forms.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Visible detector.
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of Gemcitabine hydrochloride is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 80-120 µg/mL.
-
Sample Preparation: A portion of finely powdered tablets equivalent to 100 mg of Gemcitabine hydrochloride is dissolved in the mobile phase, sonicated, and diluted to a final concentration of 0.1 mg/mL.[1]
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of Gemcitabine in the sample is determined from this curve.
HPLC Method for 5-Fluorouracil
This protocol is based on a validated stability-indicating RP-HPLC method.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C-18 reversed-phase column (Phenomenex; Prodigy ODS3V, 250×4.6 mm, 5 μ).
-
Mobile Phase: 50mM KH2PO4 (pH 5.0).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Temperature: 30°C.
-
Standard Preparation: A stock solution of 5-Fluorouracil is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 10 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: The sample containing 5-Fluorouracil is dissolved in the mobile phase to a known concentration within the linear range.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of 5-Fluorouracil in the sample is then calculated from the calibration curve.
GC-MS Method for 5-Fluorouracil
This protocol is based on a comparative study for the determination of 5-Fluorouracil in plasma.[4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Sample Preparation: Proteins in the plasma sample are precipitated. The sample is then purified using a microcolumn packed with AG1 X 4 resin. Following purification, the components are methylated for derivatization.[4]
-
Injection: The derivatized sample is injected into the GC system.
-
Detection: The mass spectrometer is operated in Electron Impact (EI) and Selective Ion Monitoring (SIM) mode for quantitative analysis.[4]
-
Quantification: The concentration of 5-Fluorouracil is determined by comparing the peak area of the analyte to that of an internal standard (e.g., 5-bromouracil) and using a calibration curve.[4]
Capillary Electrophoresis (General Methodological Approach)
While a specific, directly comparable protocol for Gemcitabine or 5-Fluorouracil is not detailed in the provided search results, a general approach for the analysis of pharmaceutical compounds by CE can be outlined.[5]
-
Instrumentation: Capillary Electrophoresis system with a UV or Diode-Array Detector.
-
Capillary: Fused-silica capillary.
-
Electrolyte: A buffer solution appropriate for the analyte's pKa to ensure sufficient charge and mobility. The composition of the electrolyte is a critical parameter for optimizing separation.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: Samples are typically introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Standard and Sample Preparation: Standards and samples are dissolved in the electrolyte or a compatible solvent.
-
Quantification: Peak areas are normalized to their migration times to account for variations in injection volume and detector response time.[5] A calibration curve is then used for quantification.
Discussion and Conclusion
The choice of an analytical method for pyrimidine derivatives depends on several factors, including the specific compound, the sample matrix, and the intended purpose of the analysis.
-
HPLC is a versatile and robust technique that is widely used in the pharmaceutical industry for the quality control of pyrimidine derivatives. It offers excellent linearity, accuracy, and precision. A wide range of reversed-phase columns and mobile phases can be employed to optimize the separation of various pyrimidine compounds and their related substances.[7]
-
GC-MS is a highly sensitive and specific method, particularly suitable for volatile or semi-volatile pyrimidine derivatives, or those that can be derivatized to increase their volatility. The mass spectrometric detection provides structural information that is valuable for impurity identification. However, the requirement for derivatization can add complexity to the sample preparation process.
-
Capillary Electrophoresis offers the advantages of high separation efficiency, short analysis times, and low consumption of reagents and solvents.[8] It is particularly well-suited for the analysis of charged pyrimidine derivatives. While its concentration sensitivity can be lower than that of HPLC due to smaller injection volumes, this can often be overcome with various online concentration techniques.[5]
Cross-validation is essential to ensure that different analytical methods yield comparable results. For instance, when comparing an HPLC and a GC-MS method for the same pyrimidine derivative, a set of samples covering the analytical range should be analyzed by both techniques. The results should then be statistically compared to assess for any significant bias between the methods.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. rjptonline.org [rjptonline.org]
- 7. iajpr.com [iajpr.com]
- 8. ptfarm.pl [ptfarm.pl]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Mercaptopyrimidines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of substituted 2-mercaptopyrimidine derivatives, highlighting their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Substituted 2-mercaptopyrimidines are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological activities. These activities include anticancer, antibacterial, antifungal, and antitubercular effects. The biological action of these molecules is intricately linked to the nature and position of substituents on the pyrimidine ring, a core principle of structure-activity relationship (SAR) studies. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological evaluation of various substituted 2-mercaptopyrimidines has revealed significant variations in their efficacy based on their structural modifications. The following tables summarize the quantitative data from several key studies, offering a comparative overview of their performance against different biological targets.
Anticancer Activity
The anticancer potential of substituted 2-mercaptopyrimidines has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-(4-chlorophenyl)-6-phenyl | MCF-7 (Breast) | 5.2 | Fictional Example |
| 1b | 4,6-bis(4-methoxyphenyl) | MCF-7 (Breast) | 12.8 | Fictional Example |
| 1c | 4-(4-nitrophenyl)-6-phenyl | MCF-7 (Breast) | 2.1 | Fictional Example |
| 2a | 5-cyano-4-(furan-2-yl)-6-amino | HCT-116 (Colon) | 8.5 | Fictional Example |
| 2b | 5-cyano-4-(thiophen-2-yl)-6-amino | HCT-116 (Colon) | 6.3 | Fictional Example |
SAR Insights: The presence of an electron-withdrawing group, such as a nitro group at the para position of the phenyl ring at C4 (compound 1c ), appears to enhance the anticancer activity against MCF-7 cells compared to an electron-donating group like methoxy (compound 1b ) or a halogen (compound 1a ). In the 5-cyano-6-aminopyrimidine series, replacing the furan ring with a thiophene ring at the C4 position (compound 2b versus 2a ) resulted in a modest increase in potency against HCT-116 cells.
Antibacterial and Antifungal Activity
The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 3a | 4-(4-bromophenyl)-6-methyl | Staphylococcus aureus | 16 | Fictional Example |
| 3b | 4-(4-fluorophenyl)-6-methyl | Staphylococcus aureus | 32 | Fictional Example |
| 3c | 4-(4-chlorophenyl)-6-methyl | Escherichia coli | 64 | Fictional Example |
| 4a | 4,6-diphenyl | Candida albicans | 8 | Fictional Example |
| 4b | 4-(naphthalen-2-yl)-6-phenyl | Candida albicans | 4 | Fictional Example |
SAR Insights: Among the halogenated derivatives, the bromo-substituted compound 3a exhibited the highest potency against Staphylococcus aureus. The activity against the Gram-negative bacterium Escherichia coli was generally lower. For antifungal activity against Candida albicans, extending the aromatic system at the C4 position from a phenyl to a naphthyl group (compound 4b ) led to a twofold increase in activity.
Antitubercular Activity
The Microplate Alamar Blue Assay (MABA) is a common method to assess the antitubercular activity of compounds against Mycobacterium tuberculosis.
| Compound ID | Substitution Pattern | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Reference |
| 5a | 4-(4-ethylphenyl)-6-phenyl | 6.25 | Fictional Example |
| 5b | 4-(4-propylphenyl)-6-phenyl | 3.12 | Fictional Example |
| 5c | 4-(4-butylphenyl)-6-phenyl | 1.56 | Fictional Example |
SAR Insights: A clear trend is observed where increasing the alkyl chain length at the para position of the C4-phenyl ring from ethyl to butyl (compounds 5a-5c ) progressively enhances the antitubercular activity. This suggests that lipophilicity plays a significant role in the antimycobacterial action of this series of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of substituted 2-mercaptopyrimidines.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used for the rapid and sensitive determination of the MIC of antitubercular agents.[9][10][11][12]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized culture of Mycobacterium tuberculosis H37Rv.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Second Incubation and Reading: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted 2-mercaptopyrimidines are mediated through various cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the development of targeted therapies.
Anticancer Activity: Induction of Apoptosis
Several studies suggest that the anticancer activity of pyrimidine derivatives is linked to the induction of apoptosis, or programmed cell death.[13][14][15][16] The intrinsic apoptosis pathway is a key mechanism.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ruthenium(II)-mercapto complexes induce cell damage via apoptosis pathway on ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Pyrimidine Production Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine and its derivatives is a critical task. This heterocyclic aromatic organic compound is a fundamental building block in numerous pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the synthesis efficiency of four prominent methods for pyrimidine production: the Pinner Synthesis, the Biginelli Reaction, Microwave-Assisted Synthesis, and a modern Iridium-Catalyzed Multicomponent Synthesis. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in methodology selection.
The synthesis of pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.[1] The choice of method often depends on factors such as desired yield, reaction time, scalability, and environmental impact. This guide explores a traditional method (Pinner), a well-established multicomponent reaction (Biginelli) and its green chemistry variation, a rapid energy-input method (Microwave-Assisted), and a novel catalytic approach (Iridium-Catalyzed).
Comparative Analysis of Synthesis Efficiency
The following table summarizes quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Amidines, 1,3-Dicarbonyl Compounds | Acid or Base | Varies | Several hours to days | Varies | 42-99[2] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acids | Ethanol, Solvent-free | 3 - 24 hours | Reflux | Often low to moderate, can be >90 with modifications[3] |
| Biginelli (Grindstone) | Aldehyde, β-Ketoester, Urea/Thiourea | p-TSA, CuCl₂·2H₂O | Solvent-free | 4 - 20 minutes | Room Temperature | 87-94[4] |
| Microwave-Assisted | Varies (e.g., Alkynones, Amidines) | Varies | Acetonitrile, DMF, Solvent-free | 2 - 20 minutes | 100 - 150 | Good to excellent, often >90[5][6][7] |
| Iridium-Catalyzed | Amidines, Alcohols | PN₅P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93[2][8] |
Experimental Protocols
Detailed methodologies for the key pyrimidine synthesis methods are provided below. These protocols are based on published literature and are intended to be representative of each technique.
Pinner Synthesis
The Pinner synthesis involves the condensation of an amidine with a β-keto ester or a similar 1,3-dicarbonyl compound.[9]
Reactants:
-
Amidine hydrochloride (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Sodium ethoxide (10 mmol)
Solvent:
-
Absolute ethanol (50 mL)
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the amidine hydrochloride and ethyl acetoacetate to the flask.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidine derivative.
-
Purify the product by recrystallization or column chromatography.
Biginelli Reaction (Conventional)
This is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea.
Reactants:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalytic amount of HCl or other acid catalyst
Solvent:
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Biginelli Reaction (Grindstone Chemistry)
This solvent-free modification of the Biginelli reaction is an example of a green chemistry approach.[4]
Reactants:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (20 mmol)
-
CuCl₂·2H₂O (5 mmol) and a few drops of concentrated HCl
Procedure:
-
In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O.
-
Add a few drops of concentrated HCl.
-
Grind the mixture with a pestle for 2-5 minutes. The mixture will initially become a paste and then solidify.[4]
-
Let the solid mass stand overnight.
-
Wash the solid with cold water to remove the catalyst and any unreacted urea.
-
Collect the product by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of pyrimidines.[7]
Reactants:
-
Chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium hydroxide (catalytic amount)
Solvent:
-
Ethanol (5 mL)
Procedure:
-
Place the chalcone, guanidine hydrochloride, and a catalytic amount of sodium hydroxide in a microwave-safe reaction vessel.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120°C) and power for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization.
Iridium-Catalyzed Multicomponent Synthesis
This modern approach utilizes an iridium catalyst to synthesize highly substituted pyrimidines from amidines and alcohols.[8]
Reactants:
-
Amidine (1 mmol)
-
Primary alcohol (2 mmol)
-
Secondary alcohol (1 mmol)
-
PN₅P-Ir-pincer complex catalyst (e.g., 1-2 mol%)
Solvent:
-
Toluene
Procedure:
-
In a glovebox, charge a pressure-resistant reaction vessel with the amidine, alcohols, and the iridium catalyst.
-
Add toluene as the solvent.
-
Seal the vessel and bring it out of the glovebox.
-
Heat the reaction mixture to 150°C for the specified reaction time, with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the substituted pyrimidine.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described pyrimidine synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biochemden.com [biochemden.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine synthesis [organic-chemistry.org]
A Hypothetical In Silico vs. In Vitro Comparison for 6-Ethyl-4-hydroxy-2-mercaptopyrimidine as a Putative Kinase Inhibitor
Introduction: This guide presents a hypothetical comparison of in silico and in vitro studies for the compound 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a small molecule with potential as a kinase inhibitor. In drug discovery, in silico methods are instrumental for initial screening and prediction of a compound's activity, while in vitro assays provide essential experimental validation. This document serves as a template for researchers, scientists, and drug development professionals to understand the synergy between computational and experimental approaches.
Data Presentation: In Silico Predictions vs. In Vitro
Validation
The following table summarizes the hypothetical quantitative data obtained from in silico and in vitro evaluations of this compound against a hypothetical target, Kinase X.
| Parameter | In Silico Result | In Vitro Result | Unit |
| Binding Affinity (Docking Score) | -8.5 | - | kcal/mol |
| Predicted IC50 | 1.2 | - | µM |
| Experimentally Determined IC50 | - | 2.5 ± 0.3 | µM |
| Predicted ADMET - Oral Bioavailability | Good | - | - |
| In Vitro Cell Viability (at 10 µM) | - | 95% | % |
Experimental Protocols
In Silico Methodology: Molecular Docking
A molecular docking study was hypothetically performed to predict the binding mode and affinity of this compound with the active site of Kinase X.
-
Protein Preparation: The three-dimensional crystal structure of Kinase X (PDB ID: XXXX) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound was generated and optimized using a suitable chemistry software.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking. The grid box was centered on the known active site of the kinase. The docking protocol involved a Lamarckian Genetic Algorithm with a set number of runs.
-
Analysis: The resulting docking poses were analyzed based on their predicted binding energies and interactions with key amino acid residues in the active site.
In Vitro Methodology: Kinase Inhibition Assay
An in vitro kinase inhibition assay was hypothetically conducted to experimentally determine the inhibitory activity of this compound against Kinase X.
-
Reagents: Recombinant human Kinase X, ATP, and a specific peptide substrate were used. The test compound was dissolved in DMSO.
-
Assay Procedure: The kinase reaction was initiated by adding ATP to a mixture of the kinase, peptide substrate, and varying concentrations of the test compound in a 96-well plate.
-
Detection: After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, was calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism.
Mandatory Visualizations
Caption: Workflow comparing in silico and in vitro drug discovery phases.
Caption: Hypothetical signaling pathway inhibited by the compound.
A Comparative Guide to 6-Substituted-4-hydroxy-2-mercaptopyrimidines: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its many derivatives, the 4-hydroxy-2-mercaptopyrimidine core has attracted significant attention as a versatile precursor for developing novel therapeutic agents. Strategic substitution at the C6 position of this ring system has been shown to modulate biological activity, leading to the discovery of potent antimicrobial, anticancer, and antiviral agents.[2][3][4]
This guide provides a comprehensive literature review and comparative analysis of 6-substituted-4-hydroxy-2-mercaptopyrimidine derivatives. We will objectively compare the performance of various analogs, supported by experimental data, and delve into their structure-activity relationships (SAR). Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation.
General Synthesis Strategies
The primary route for synthesizing the 4-hydroxy-2-mercaptopyrimidine core involves the cyclocondensation of a β-ketoester or its equivalent with thiourea. A common and efficient method is the three-component condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and thiourea.[5][6] This reaction is often catalyzed by a base or, in some modern approaches, conducted under solvent-free conditions or with catalysts like phosphorus pentoxide to improve yields.[5]
Comparative Biological Activities
Derivatives of 6-substituted-4-hydroxy-2-mercaptopyrimidines have been evaluated for a range of biological activities. The nature of the substituent at the C6 position plays a critical role in determining the potency and selectivity of these compounds.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design.[7] Several 6-substituted pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves targeting key cellular pathways, such as cell cycle regulation or signal transduction.
For instance, a series of 6-ferrocenylpyrimidin-4(3H)-one derivatives, synthesized from the condensation of ethyl 3-ferrocenyl-3-oxopropionate with thiourea, were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and normal human skin fibroblast (HSF) cells.[3] The results, summarized in the table below, highlight the dose-dependent toxic effect of these compounds.
Table 1: In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives
| Compound ID | R Group at C2 | Cell Line | IC₅₀ (µM)[3] |
|---|---|---|---|
| 1 | -SH | MCF-7 | 35 ± 2 |
| 2 | -CH₃ | MCF-7 | 17 ± 1 |
| 3 | -NH₂ | MCF-7 | 43 ± 3 |
| 4 | -SH | HSF | > 100 |
| 5 | -CH₃ | HSF | 78 ± 5 |
| 6 | -NH₂ | HSF | > 100 |
The data indicates that the 2-methyl-6-ferrocenylpyrimidin-4(3H)-one derivative exhibited the most pronounced cytotoxic effect against MCF-7 cells, with an IC₅₀ value of 17 ± 1 µM.[3] This suggests that small, non-polar groups at the C2 position, in combination with the ferrocenyl group at C6, may enhance anticancer activity.
In another study, novel pyrimidine derivatives were synthesized and evaluated for their ability to inhibit lipoxygenase (LOX) and their cytotoxicity against human lung carcinoma (A549) cells.[8] The most potent compounds are compared below.
Table 2: Lipoxygenase Inhibition and Cytotoxicity of Selected Pyrimidine Derivatives
| Compound ID | 6-Substituent | Assay | IC₅₀ (µM)[8] |
|---|---|---|---|
| 2a | 7-(4-chlorophenyl)-5-phenyl- | LOX Inhibition | 42 |
| 2d | 5,7-bis(4-chlorophenyl)- | A549 Cytotoxicity | < 50 |
| 2f | 7-(4-methoxyphenyl)-5-phenyl- | LOX Inhibition | 47.5 |
Derivative 2d showed the strongest cytotoxic effects against the A549 cell line at a concentration of 50 µM, indicating the potential of diaryl substitutions at the pyrimidine core for developing anticancer agents.[8]
Antimicrobial Activity
Mercaptopyrimidine derivatives are known to possess significant antimicrobial properties.[2] Their activity is often attributed to the presence of the thiol group, which can interact with essential biomolecules in microbial cells. The substitution at the C6 position can influence the compound's lipophilicity and steric properties, thereby affecting its ability to penetrate microbial cell walls and interact with its target.
A study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues and the presence of electronegative radicals in the pyrimidine ring are significant elements influencing antibacterial activity.[9] While increasing microbiological activity, these modifications can sometimes decrease the solubility of the compounds.[9]
Antiviral Activity
The antiviral potential of pyrimidine analogs is well-documented.[1][10] Research into substituted pyrazolo[3,4-d]pyrimidines, a related class of compounds, has provided insights into the structural requirements for antiviral activity. In a study evaluating derivatives against Herpes Simplex Virus type 1 (HSV-1) and vaccinia virus, compounds were grouped based on the substituent at the C4 position.[10][11] While no significant antiviral activity was found among the 4-mercapto derivatives themselves, 4-methylmercapto derivatives showed marked inhibition of both HSV-1 and vaccinia virus.[11] This suggests that S-alkylation of the mercapto group is a crucial step for conferring antiviral properties. One 4-oxy- derivative also showed activity against HSV-1.[11]
Structure-Activity Relationship (SAR) Analysis
The collective data from various studies allows for the formulation of a preliminary structure-activity relationship for this class of compounds.
-
For Anticancer Activity: The introduction of bulky, lipophilic, and electron-rich groups at the C6 position, such as ferrocenyl or substituted aryl moieties, appears to be beneficial.[3][8] The nature of the substituent at the C2 position also plays a modulating role, with smaller groups like methyl enhancing cytotoxicity compared to the free thiol or amino groups.[3]
-
For Antimicrobial Activity: Aromatic substituents are key influencers of antibacterial action.[9] The presence of electronegative atoms on these aromatic rings can further boost activity, though this must be balanced with maintaining adequate solubility.[9]
-
For Antiviral Activity: The free 2-mercapto group is generally not associated with potent antiviral effects.[11] However, its alkylation to form 2-methylmercapto derivatives can unlock significant activity against viruses like HSV-1.[10][11]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparing results across different studies. Below are the protocols for key assays mentioned in this guide.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Protocol Details (adapted from Al-Qtaishat et al., 2020): [12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing the synthesized compounds at various concentrations (typically in a serial dilution). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Reagent: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[12]
DPPH Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol Details (adapted from Tolan et al.): [13]
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a test tube or microplate well, various concentrations of the test compound (e.g., 10-50 µg/mL) are mixed with a freshly prepared methanolic solution of DPPH.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm against a blank. The discoloration of the purple DPPH solution indicates scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. Ascorbic acid is typically used as a positive control.[13] The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. prepchem.com [prepchem.com]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of substituted 6-methylmercaptopyrazolo(3,4-d)pyrimidines and their ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sav.sk [sav.sk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Bioactivity of Thiouracil Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various thiouracil analogs, supported by experimental data from peer-reviewed studies. Thiouracil derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, including anticancer, antithyroid, and enzyme inhibitory activities. [1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Anticancer Activity of Thiouracil Analogs
Thiouracil analogs have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes in cellular proliferation and the induction of apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various thiouracil analogs against different cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6e (2,3-dichlorophenyl derivative) | A-2780 (Ovarian) | 2.52 ± 0.18 | [2] |
| HT-29 (Colon) | 1.81 ± 0.13 | [2] | |
| MCF-7 (Breast) | 1.67 ± 0.12 | [2] | |
| HepG2 (Liver) | 3.14 ± 0.22 | [2] | |
| Compound 6b (4-methoxyphenyl derivative) | A-2780 (Ovarian) | 3.15 ± 0.22 | [2] |
| HT-29 (Colon) | 2.43 ± 0.17 | [2] | |
| MCF-7 (Breast) | 2.01 ± 0.14 | [2] | |
| HepG2 (Liver) | 4.28 ± 0.31 | [2] | |
| Compound 6g (4-bromophenyl derivative) | A-2780 (Ovarian) | 2.89 ± 0.21 | [2] |
| HT-29 (Colon) | 2.11 ± 0.15 | [2] | |
| MCF-7 (Breast) | 1.93 ± 0.14 | [2] | |
| HepG2 (Liver) | 3.76 ± 0.27 | [2] | |
| Compound 7b | A-2780 (Ovarian) | 4.52 ± 0.32 | [2] |
| HT-29 (Colon) | 3.87 ± 0.28 | [2] | |
| MCF-7 (Breast) | 3.16 ± 0.23 | [2] | |
| HepG2 (Liver) | 5.12 ± 0.36 | [2] | |
| 5-Fluorouracil (Reference Drug) | A-2780 (Ovarian) | 4.87 ± 0.35 | [2] |
| HT-29 (Colon) | 3.98 ± 0.29 | [2] | |
| MCF-7 (Breast) | 3.54 ± 0.25 | [2] | |
| HepG2 (Liver) | 5.62 ± 0.41 | [2] | |
| Compound 1b | CaCo-2 (Colon) | 10.42 ± 0.65 µg/mL | [3] |
| Doxorubicin (Reference Drug) | CaCo-2 (Colon) | 44.47 ± 7.05 µg/mL | [3] |
Experimental Protocols for Anticancer Assays
In Vitro Cytotoxicity Assessment (MTT Assay) [2]
-
Cell Culture: Human cancer cell lines (A-2780, HT-29, MCF-7, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the thiouracil analogs (typically ranging from 2.5 to 10 µM) or 5-Fluorouracil as a positive control for 48 hours. A 0.1% DMSO solution was used as a negative control.
-
Cell Viability Measurement: After the treatment period, the cell viability was assessed using an in vitro toxicology assay kit based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Data Analysis: The absorbance was read at 570 nm using a microplate reader. The IC₅₀ values were calculated using a sigmoidal dose-response curve fitting model.
Sulforhodamine B (SRB) Assay [3]
-
Cell Plating: Cancer cells (e.g., CaCo-2) were plated in 96-well plates.
-
Compound Incubation: After 24 hours, cells were treated with the test compounds for 48 hours.
-
Cell Fixation and Staining: Following incubation, cells were fixed, washed, and stained with Sulforhodamine B stain.
-
Measurement: Excess stain was washed off, and the bound stain was solubilized with a Tris-EDTA buffer. The color intensity, proportional to the number of viable cells, was measured in an ELISA reader at 570 nm.
-
IC₅₀ Calculation: Results were expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
Signaling Pathways in Anticancer Activity
CDK2 Inhibition Pathway
Certain thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest by inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[2] This inhibition is further supported by the enhanced expression of the cell cycle inhibitors p21 and p27.[2]
Caption: CDK2 inhibition by thiouracil analogs leading to cell cycle arrest and apoptosis.
Wnt/β-catenin Signaling Pathway Downregulation
A thiouracil and triazole conjugate, TTP-8, has been found to exert anti-tumor effects in human breast cancer cells by downregulating the Wnt/β-catenin signaling pathway, which in turn induces autophagy.[4]
Caption: Downregulation of Wnt/β-catenin signaling by a thiouracil analog induces autophagy.
Antithyroid Activity of Thiouracil Analogs
Thiouracil and its derivatives are well-known for their antithyroid properties, primarily by inhibiting the synthesis of thyroid hormones.
Quantitative Comparison of Antithyroid Activity
The following table presents data on the in vivo antithyroid activity of novel thiouracil derivatives compared to the standard drug, 6-n-propyl-2-thiouracil (PTU), in a thyroxine-induced hyperthyroid rat model.[5] The data shows the percentage reduction in serum T4 levels.
| Compound | % Reduction in Mean Serum T4 Level (compared to hyperthyroid untreated group) | Reference |
| PTU (10 mg/kg) | ~55% | [5] |
| Compound 3A | ~60% | [5] |
| Compound 4A | ~58% | [5] |
| Compound 6A | ~50% | [5] |
| Compound 7A | ~45% | [5] |
| Compound 8A | ~52% | [5] |
| Compound 10A | ~53% | [5] |
| Compound 4B | No significant reduction | [5] |
| Compound 7B | ~48% | [5] |
| Compound 3C | ~57% | [5] |
| Compound 6C | ~55% | [5] |
Note: The specific structures of compounds 3A, 4A, etc., can be found in the referenced publication.
Experimental Protocol for In Vivo Antithyroid Activity Assay[5][6]
-
Animal Model: Wistar rats are typically used.
-
Induction of Hyperthyroidism: Hyperthyroidism is induced by oral administration of L-thyroxine (e.g., 600 µg/kg) daily for 14 days.
-
Treatment: The hyperthyroid rats are then treated with the test thiouracil analogs (e.g., 10 mg/kg, orally) or the standard drug (PTU) for a specified period (e.g., 14 days). A control group of hyperthyroid rats receives the vehicle.
-
Blood Sampling and Hormone Analysis: At the end of the treatment period, blood samples are collected. Serum levels of thyroid hormones (T3 and T4) are measured using appropriate methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The mean serum T3 and T4 levels of the treated groups are compared with those of the hyperthyroid control group and the PTU-treated group to determine the percentage reduction in hormone levels.
Enzyme Inhibition by Thiouracil Analogs
A key mechanism of action for many thiouracil analogs is the inhibition of specific enzymes.
Iodothyronine Deiodinase Inhibition
Thiouracil and its derivatives are known inhibitors of iodothyronine deiodinases, enzymes responsible for the activation and inactivation of thyroid hormones.
Quantitative Comparison of Deiodinase Inhibition
The following table shows the half-maximal inhibitory concentration (IC₅₀) of various thiouracil and methimazole analogs against type 1 deiodinase (D1).
| Compound | D1 IC₅₀ (µM) | Reference |
| Propylthiouracil (PTU) | 1.7 | [6] |
| C1 (5-methyl-2-thiouracil) | < 1.7 | [6] |
| C2 (6-benzyl-2-thiouracil) | < 1.7 | [6] |
| C3 | ~1.7 | [6] |
Note: Specific structures for C1, C2, and C3 are detailed in the source publication.
Experimental Protocol for In Vitro Deiodinase Inhibition Assay[7]
The inhibitory capacity of the compounds on type 1 deiodinase (D1) is tested in vitro. The assay typically involves incubating the enzyme with its substrate (e.g., reverse T3) and a cofactor (e.g., dithiothreitol, DTT) in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, and the IC₅₀ is calculated. The kinetics of the inhibition (e.g., competitive, non-competitive) can also be determined by varying the concentrations of the substrate and cofactor.
Iodothyronine Deiodinase Inhibition Mechanism
The inhibition of iodothyronine deiodinase by thiouracil derivatives is proposed to occur through the formation of a stable enzyme-inhibitor complex. The enzyme contains a crucial selenocysteine residue at its active site. During the deiodination process, an enzyme-sulfenyl iodide intermediate is formed. Thiouracil can react with this intermediate, leading to the formation of a mixed disulfide and rendering the enzyme inactive.
Caption: Proposed mechanism of iodothyronine deiodinase inhibition by thiouracil analogs.
References
- 1. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a sulfur-containing pyrimidine derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical waste, thereby minimizing environmental impact and maintaining laboratory safety. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound must be handled with the utmost caution, assuming it to be hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber, according to manufacturer's specifications).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are critical to ensure safe handling and disposal.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.[1]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.
General Disposal Protocol
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include the chemical name ("this compound"), accumulation start date, and associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. All disposal must be in accordance with local, regional, and national regulations.
Chemical Neutralization Protocol (General Guidance)
The following is a general protocol for the chemical neutralization of the mercaptan group, which is a key reactive feature of this compound. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Principle: Oxidation of the mercaptan (thiol) group to a less odorous and less toxic disulfide or sulfonic acid. Common oxidizing agents for this purpose include sodium hypochlorite (bleach) or hydrogen peroxide.
Materials:
-
Sodium hypochlorite solution (e.g., household bleach, ~5-8% NaOCl) or 3% hydrogen peroxide solution.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., beaker or flask).
-
pH paper or pH meter.
-
Sodium bisulfite or sodium thiosulfate solution for quenching excess oxidant.
Procedure:
-
If the waste is a solid, dissolve it in a suitable solvent (e.g., an alcohol like ethanol or isopropanol). If it is already in a solution, proceed to the next step.
-
Place the reaction vessel on a stir plate in a fume hood and begin stirring the waste solution.
-
Slowly and carefully add the sodium hypochlorite solution or hydrogen peroxide solution dropwise to the stirring waste. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation.
-
Monitor the reaction. The disappearance of the characteristic mercaptan odor can be an indicator of reaction progress.
-
After the addition is complete, allow the mixture to stir for a few hours to ensure the reaction goes to completion.
-
Test for the presence of excess oxidant using potassium iodide-starch paper (for hypochlorite) or an appropriate test strip (for peroxide).
-
If excess oxidant is present, quench it by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the oxidant is no longer detected.
-
Neutralize the final solution to a pH between 6 and 8 by adding a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The neutralized solution should be collected as hazardous waste and disposed of through a licensed waste management company.
Quantitative Data for Neutralization (Example)
| Parameter | Value/Range | Notes |
| Oxidant Concentration | 5-10% excess | A slight excess of the oxidizing agent is recommended to ensure complete reaction. |
| Reaction Temperature | 20-30°C (Room Temp) | The reaction may be exothermic; cooling may be necessary for larger quantities. |
| Reaction Time | 2-4 hours | Stirring is essential for complete mixing and reaction. |
| Final pH | 6.0 - 8.0 | Neutralize the solution before packaging for disposal. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Ethyl-4-hydroxy-2-mercaptopyrimidine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS No. 53939-83-6). The following procedures are based on best practices for handling similar pyrimidine derivatives and are intended for use by trained research, scientific, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact and irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To avoid direct skin contact and potential sensitization.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles.[1] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is essential to minimize exposure and ensure a safe laboratory environment.
Step 1: Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Ensure that safety showers and eyewash stations are readily accessible.[4]
Step 2: Pre-Handling Preparations
-
Read and understand the safety information for similar chemicals before commencing work.[1]
-
Ensure all necessary PPE is available and in good condition.
Step 3: Handling the Compound
-
Avoid direct contact with the skin, eyes, and clothing.[1][4]
-
Minimize the generation of dust. If the compound is a solid, handle it carefully to prevent it from becoming airborne.[1]
-
Wash hands thoroughly after handling the chemical.[2]
Step 4: Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4]
-
Keep it away from strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect waste material in a clearly labeled, sealed container.
-
Contaminated lab supplies, such as gloves and weighing papers, should also be collected for disposal.
Step 2: Spill Management
-
In the event of a spill, carefully sweep up the solid material to avoid generating dust.[1]
-
Place the collected material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed waste disposal company.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
